Product packaging for L-Alanine(Cat. No.:CAS No. 25191-17-7)

L-Alanine

Cat. No.: B1678977
CAS No.: 25191-17-7
M. Wt: 89.09 g/mol
InChI Key: QNAYBMKLOCPYGJ-REOHCLBHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

L-Alanine is a non-essential, non-polar amino acid that is one of the simplest and most abundant proteinogenic amino acids, playing critical roles in protein structure and cellular metabolism. Its molecular formula is C3H7NO2, with a molecular weight of 89.09 g/mol and a CAS registry number of 56-41-7. In biochemical research, this compound is a key component of the glucose-alanine cycle, a crucial pathway where it transports nitrogen from peripheral tissues to the liver for gluconeogenesis and urea synthesis . Recent investigative studies have revealed its significant therapeutic potential. Research indicates that this compound exhibits anti-proliferative activity against human cancer cell lines, including lung adenocarcinoma (A549) and mammary gland adenocarcinoma (MCF-7) . It also demonstrates broad-spectrum antibacterial properties, inhibiting the growth of pathogens such as Escherichia coli , Staphylococcus aureus , and Vibrio cholerae . Furthermore, this compound shows promising anti-urolithiatic effects, functioning as a potential agent against kidney stones by inhibiting calcium oxalate crystal nucleation and aggregation, as validated by in vitro cell culture models . Its mechanism of action also involves modulating antioxidant defense systems; this compound pretreatment can protect human endothelial cells from hydrogen peroxide-induced cytotoxicity by inducing the expression of the stress-response proteins heme oxygenase-1 (HO-1) and ferritin . This multifaceted profile makes this compound an invaluable compound for research in areas spanning cancer biology, microbiology, metabolic disorders, and oxidative stress. This product is provided for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, or for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H7NO2 B1678977 L-Alanine CAS No. 25191-17-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-aminopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNAYBMKLOCPYGJ-REOHCLBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO2
Record name α-alanine
Source Wikipedia
URL https://en.wikipedia.org/wiki/Alanine
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25191-17-7
Record name L-Alanine homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25191-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID20873899
Record name L-​Alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20873899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

89.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Other Solid, Solid; [Merck Index] White odorless solid; [HSDB] White crystalline solid; [Sigma-Aldrich MSDS], Solid
Record name L-Alanine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Alanine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11406
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name L-Alanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000161
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

250 °C (sublimes)
Record name (L)-ALANINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1801
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Solubility in cold 80% ethanol = 0.2%, Slightly soluble in ethanol, pyridine; insoluble in ether, acetone, In water, 1.64X10+5 mg/L at 25 °C, 204 mg/mL
Record name Alanine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00160
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (L)-ALANINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1801
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name L-Alanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000161
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Density

1.432 g/cu cm at 22 °C
Record name (L)-ALANINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1801
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.00000011 [mmHg]
Record name Alanine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11406
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Color/Form

Orthorhombic crystals from water, White crystalline powder

CAS No.

56-41-7, 18875-37-1, 25191-17-7, 77160-91-9
Record name L-Alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alanine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056417
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Alanine, labeled with carbon-14
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018875371
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Polyalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025191177
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Alanine, labeled with tritium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077160919
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alanine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00160
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name L-Alanine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name L-​Alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20873899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-alanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.249
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OF5P57N2ZX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (L)-ALANINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1801
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name L-Alanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000161
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

297 °C (decomposes), 300 °C
Record name Alanine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00160
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (L)-ALANINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1801
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name L-Alanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000161
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

L Alanine Metabolism and Intermediary Pathways

Central Metabolic Roles of L-Alanine

This compound's central role in metabolism stems from its facile interconversion with pyruvate (B1213749) and its integral involvement in cycles such as the glucose-alanine cycle wikipedia.orgsmpdb.caartgerecht.com. It serves as an important carrier for the transport of both nitrogen and carbon between different tissues in the body ontosight.ai.

Interconversion with Pyruvate via Alanine (B10760859) Aminotransferase (ALT/GPT)

A primary metabolic fate of this compound is its reversible transamination with pyruvate. This reaction is catalyzed by the enzyme alanine aminotransferase (ALT), also known as glutamate-pyruvate transaminase (GPT) nih.govdiagomics.comsinobiological.commedchemexpress.com. ALT facilitates the transfer of an amino group from this compound to α-ketoglutarate, resulting in the formation of pyruvate and L-glutamate nih.govdiagomics.comsinobiological.commedchemexpress.comresearchgate.net. Conversely, the amino group from L-glutamate can be transferred to pyruvate to generate this compound and α-ketoglutarate wikipedia.orgnih.govdiagomics.comresearchgate.net. This reversible enzymatic reaction is fundamental to the intricate link between carbohydrate and amino acid metabolism wikipedia.orgnih.govdiagomics.com.

The reversible reaction catalyzed by ALT can be represented as:

This compound + α-Ketoglutarate ⇌ Pyruvate + L-Glutamate

This interconversion is critical for the flux of metabolites through various pathways, including glycolysis, gluconeogenesis, and the citric acid cycle wikipedia.orgymdb.ca.

Involvement in Glucose-Alanine Cycle and Gluconeogenesis

This compound is a key participant in the glucose-alanine cycle, also referred to as the Cahill cycle smpdb.cawikipedia.org. This cyclical pathway serves as a mechanism for the transport of nitrogen and carbon skeletons from muscle and other peripheral tissues to the liver smpdb.cawikipedia.org. Within muscle tissue, amino groups liberated from the catabolism of amino acids are transferred to pyruvate (a product of glycolysis) through the action of ALT, leading to the synthesis of this compound smpdb.cawikipedia.org. This newly formed this compound is then released into the bloodstream and transported to the liver smpdb.cawikipedia.org. In the liver, the reaction catalyzed by hepatic ALT is reversed, converting this compound back to pyruvate smpdb.cawikipedia.org. This hepatic pyruvate can subsequently be utilized in gluconeogenesis, the metabolic pathway responsible for synthesizing glucose from non-carbohydrate precursors smpdb.cawikipedia.org. The glucose produced in the liver can then be released into the circulation and taken up by muscles for energy utilization smpdb.cawikipedia.org.

The glucose-alanine cycle effectively shifts the energetic demand of gluconeogenesis to the liver, thereby allowing muscle cells to prioritize ATP production for contraction wikipedia.org. Although this cycle is less energetically efficient than the Cori cycle (which involves lactate) due to the ATP cost associated with urea (B33335) synthesis, it plays a crucial role in nitrogen detoxification and maintaining glucose homeostasis wikipedia.org.

Glucose-Alanine Cycle Key Steps

TissueProcessKey Molecular Transformations
MuscleGlycolysisGlucose is broken down to Pyruvate
MuscleTransamination (via ALT)Pyruvate accepts an amino group from Glutamate (B1630785) to form Alanine and α-Ketoglutarate
BloodTransportAlanine is transported to the liver
LiverTransamination (via ALT)Alanine transfers its amino group to α-Ketoglutarate to form Pyruvate and Glutamate
LiverGluconeogenesisPyruvate is converted into Glucose
BloodTransportGlucose is transported back to muscle and other tissues
MuscleGlucose Uptake and Glycolysis (for energy)Glucose is taken up and metabolized to Pyruvate
Hepatic Gluconeogenesis from this compound

The liver is a primary organ for gluconeogenesis, and this compound is recognized as a significant glucogenic amino acid precursor nih.govcreative-peptides.comwikipedia.org. In the liver, the pyruvate generated from the transamination of this compound can enter the gluconeogenic pathway and be converted into glucose nih.govcreative-peptides.comwikipedia.org. This process is particularly vital during periods of fasting or when carbohydrate intake is low, as it helps to maintain stable blood glucose concentrations wikipedia.org. Research indicates that alanine is a major contributor to hepatic glucose production through gluconeogenesis wjgnet.com.

Renal and Intestinal Gluconeogenesis Contributions

While the liver is the principal site of gluconeogenesis, the kidneys also contribute to this process, especially during prolonged fasting and in metabolic conditions such as diabetes smpdb.cawikipedia.orgdiabetesjournals.org. The small intestine has also been identified as a site capable of gluconeogenesis, particularly influenced by dietary composition smpdb.cawjgnet.com. Although glutamine appears to be a more prominent gluconeogenic substrate for the kidneys and small intestine compared to alanine, alanine can still contribute to renal glucose synthesis smpdb.cawjgnet.comdiabetesjournals.orgnih.govnih.gov. The extent of alanine's contribution to gluconeogenesis varies among these organs and is influenced by prevailing physiological and pathological states nih.govnih.gov.

Relative Gluconeogenic Substrate Utilization by Organ

OrganPrimary Gluconeogenic SubstratesContribution of Alanine
LiverLactate (B86563), Glycerol, Glucogenic amino acids (particularly alanine) wikipedia.orgSignificant contribution wjgnet.com
KidneyLactate, Glutamine, Glycerol wikipedia.orgLess significant compared to glutamine wjgnet.comdiabetesjournals.orgnih.gov
Small IntestineGlutamine, Glycerol wikipedia.orgNoted contribution smpdb.cawjgnet.com

This compound as a Source of Carbon and Energy

This compound can serve as a valuable source of both carbon atoms and metabolic energy wikipedia.orgnih.gov. Through the action of ALT, this compound is converted into pyruvate, a central intermediate in energy metabolism wikipedia.orgnih.gov. Pyruvate can then be channeled into various metabolic pathways to generate usable energy nih.gov. Under aerobic conditions, pyruvate can be converted to acetyl-CoA, which subsequently enters the citric acid cycle for complete oxidation, a process that yields significant amounts of ATP ontosight.aiymdb.canih.gov.

Contribution to Cellular Energy Metabolism and ATP Production

The conversion of this compound to pyruvate enables its carbon skeleton to enter metabolic pathways that are directly involved in ATP generation ontosight.aiwikipedia.orgfishersci.seuni.lu. The oxidative decarboxylation of pyruvate by the pyruvate dehydrogenase complex, followed by the activity of the citric acid cycle, produces reduced electron carriers (NADH and FADH₂) ontosight.aiymdb.canih.gov. These carriers then donate electrons to the electron transport chain, driving oxidative phosphorylation, the primary mechanism of ATP synthesis in aerobic respiration ontosight.aiymdb.canih.gov. Studies, such as those conducted in pancreatic β-cells, have demonstrated that the metabolism of this compound can lead to elevated intracellular ATP levels, which is a key factor in stimulating insulin (B600854) secretion diabetesjournals.orgresearchgate.net. This underscores the role of this compound in supporting cellular energy requirements nih.govportlandpress.com.

This compound's Pathway into Energy Metabolism

StepEnzyme/ProcessMetabolic Outcome
This compound Conversion to PyruvateAlanine Aminotransferase (ALT/GPT)Production of Pyruvate
Pyruvate Conversion to Acetyl-CoA (Aerobic)Pyruvate Dehydrogenase ComplexAcetyl-CoA enters the Citric Acid Cycle
Citric Acid Cycle ActivityVarious metabolic enzymesGeneration of NADH, FADH₂, and a small amount of ATP
Oxidative PhosphorylationElectron Transport Chain, ATP SynthaseMajor production of ATP from the oxidation of NADH and FADH₂ nih.gov
Pyruvate Conversion to Lactate (Anaerobic)Lactate DehydrogenaseProduction of Lactate and regeneration of NAD+

Enzymatic Pathways Governing this compound Synthesis and Degradation

The synthesis and degradation of this compound are primarily controlled by specific enzymatic reactions that facilitate the interconversion of this compound with other key metabolic intermediates, most notably pyruvate. nih.govnih.govymdb.ca

Alanine Aminotransferase (ALT) Activity and Isozymes

Alanine aminotransferase (ALT), also known as glutamate-pyruvate transaminase (GPT), is a pivotal enzyme in this compound metabolism. nih.gov It catalyzes the reversible transamination reaction between this compound and alpha-ketoglutarate (B1197944), producing pyruvate and glutamate. nih.govnih.gov This reaction is central to the glucose-alanine cycle, a process by which alanine transports amino nitrogen from skeletal muscle to the liver, where the nitrogen is converted to urea and the pyruvate backbone is used for gluconeogenesis. ontosight.ai

The reaction catalyzed by ALT can be represented as:

This compound + Alpha-Ketoglutarate <=> Pyruvate + Glutamate

There are different isozymes of ALT, including cytosolic ALT1 and mitochondrial ALT2, which are encoded by distinct genes. These isozymes exhibit varying tissue distribution and kinetic properties, allowing for fine-tuning of alanine metabolism in different cellular compartments and physiological states.

This compound Dehydrogenase (ALD) Activity

This compound dehydrogenase (ALD) catalyzes the oxidative deamination of this compound to pyruvate, with the concomitant reduction of NAD+ to NADH and the release of ammonia (B1221849). This reaction is another route for this compound degradation, particularly in microorganisms and some lower eukaryotes.

The reaction catalyzed by ALD is:

This compound + NAD+ + H2O <=> Pyruvate + NADH + NH3

While less prominent in mammalian metabolism compared to ALT, ALD activity contributes to alanine catabolism and nitrogen metabolism in specific contexts.

Role of Pyruvate Carboxylase (PC) and Pyruvate Dehydrogenase (PDH) in this compound Metabolism

Pyruvate, the direct product of this compound transamination by ALT or deamination by ALD, serves as a crucial link between this compound metabolism and core carbon metabolism. The fate of pyruvate is determined by the energy status of the cell and the specific tissue.

Pyruvate can be converted to oxaloacetate by pyruvate carboxylase (PC). nih.gov This anaplerotic reaction replenishes intermediates of the citric acid cycle and is essential for gluconeogenesis, particularly in the liver and kidneys. nih.gov When this compound is converted to pyruvate, and then pyruvate is directed towards oxaloacetate synthesis via PC, the carbon skeleton of alanine can contribute to glucose production. diabetesjournals.org

Alternatively, pyruvate can be converted to acetyl-CoA by the pyruvate dehydrogenase complex (PDH). nih.gov Acetyl-CoA then enters the citric acid cycle for complete oxidation, generating ATP. nih.gov When the cellular energy charge is low, pyruvate is preferentially oxidized via PDH and the citric acid cycle to produce energy. ymdb.ca Research using 13C nuclear magnetic resonance has demonstrated that this compound is rapidly converted to pyruvate and subsequently to products of metabolism like glutamate (via the TCA cycle intermediate 2-oxoglutarate) and aspartate (via the TCA cycle intermediate oxaloacetate) in pancreatic β-cells. diabetesjournals.org This indicates that this compound can be oxidatively metabolized via the PDH pathway, contributing to the generation of key metabolites like ATP. diabetesjournals.org

The interplay between ALT, PC, and PDH dictates whether the carbon skeleton of this compound is primarily used for glucose synthesis (via PC and gluconeogenesis) or energy production (via PDH and the citric acid cycle).

Here is a summary of the enzymatic reactions involved in this compound metabolism:

EnzymeReactionKey Metabolites Involved
Alanine AminotransferaseThis compound + Alpha-Ketoglutarate <=> Pyruvate + GlutamateThis compound, Alpha-Ketoglutarate, Pyruvate, Glutamate
This compound DehydrogenaseThis compound + NAD+ + H2O <=> Pyruvate + NADH + NH3This compound, NAD+, H2O, Pyruvate, NADH, NH3
Pyruvate CarboxylasePyruvate + CO2 + ATP <=> Oxaloacetate + ADP + PiPyruvate, CO2, ATP, Oxaloacetate, ADP, Pi
Pyruvate DehydrogenasePyruvate + CoA + NAD+ <=> Acetyl-CoA + NADH + H+ + CO2Pyruvate, CoA, NAD+, Acetyl-CoA, NADH, H+, CO2

This compound Transport Across Biological Membranes

The movement of this compound across biological membranes is a critical process for maintaining cellular amino acid homeostasis, regulating metabolic pathways, and supporting various physiological functions. ontosight.aiontosight.ai This transport is mediated by specialized proteins embedded within the cell membrane. ontosight.ai

Mechanisms of this compound Export and Import

This compound transport across the plasma membrane can occur through different mechanisms, including facilitated diffusion and active transport. ontosight.aiontosight.ai Facilitative transporters move this compound down its concentration gradient without requiring direct energy input, while active transporters utilize energy, often in the form of ATP or ion gradients, to move this compound against its concentration gradient. ontosight.aiontosight.ai

Research in Escherichia coli has identified this compound export systems that protect cells from the toxic accumulation of intracellular this compound. oup.comresearchgate.net Studies involving mutants with decreased this compound export activity suggest the presence of at least two export mechanisms, one of which appears to be an inducible export carrier. oup.com The intracellular this compound concentration is influenced by the balance between import (e.g., of dipeptides like alanyl-L-alanine and their subsequent hydrolysis) and export. oup.comoup.com While carrier-mediated transport plays a significant role, the contribution of diffusion to this compound export cannot be entirely excluded due to the cell membrane's permeability to the amino acid. oup.comoup.com

This compound import across the plasma membrane, the directed movement from the extracellular region into the cytosol, is also a defined biological process. jax.orgebi.ac.uk This import is crucial for providing cells with this compound for protein synthesis, metabolism, and signaling. ontosight.ai

Active Transporters (e.g., Solute Carrier Family 1 (SLC1))

This compound transport across cell membranes is facilitated by specific transporters, including active transporters that require energy, often ATP, to move this compound against its concentration gradient. ontosight.ai The Solute Carrier Family 1 (SLC1) includes neutral amino acid transporters such as ASCT1 (SLC1A4) and ASCT2 (SLC1A5), which transport amino acids with small, hydrophilic side chains like serine, cysteine, asparagine, glutamine, and alanine. researchgate.netmdpi.com ASCT1 and ASCT2 are sodium-dependent neutral amino acid exchangers. researchgate.netmdpi.com ASCT1 has a higher apparent affinity for Na+ and a greater dependence of substrate affinity on [Na+] compared to ASCT2. mdpi.com The binding mechanism for both involves at least one Na+ binding before the amino acid substrate, followed by at least one more Na+ ion. mdpi.com The first Na+ binding step, likely at the Na3 site, occurs with high apparent affinity (<1 mM) in both transporters. mdpi.com

Another SLC family, SLC38, contains sodium-coupled neutral amino acid transporters classified as system A and system N. diva-portal.org SLC38A2 is a transporter that facilitates the active uptake of alanine from the environment in pancreatic ductal adenocarcinoma (PDAC) cells. nih.gov Pancreatic stellate cells (PSCs) utilize SLC1A4 and other transporters to exchange and maintain environmental alanine levels. nih.gov

Sodium Co-transport Mechanisms in this compound Uptake

Sodium co-transport is a significant mechanism for this compound uptake in various cell types. In renal proximal tubule cells, this compound uptake is mediated by sodium-substrate cotransport systems, energized by the electrochemical sodium gradient maintained by the (Na+ + K+)-ATPase. psu.edunih.gov Studies in rabbit kidney proximal tubule cells showed that extracellular this compound induces an inward-directed sodium current and cell depolarization, indicative of sodium-alanine cotransport. psu.edunih.gov This cotransport is stereospecific and sodium-dependent. psu.edunih.gov Kinetic analysis suggests a simultaneous ordered transport mechanism where sodium binds before alanine to the transporter on the extracellular surface. psu.edunih.gov The coupling ratio appears to be one sodium ion per one alanine molecule, independent of membrane potential. psu.edunih.gov The apparent Km for sodium and the maximal cotransport current are potential-dependent, while the apparent Km for this compound is not significantly affected by transmembrane potential. psu.edunih.gov

In mouse mammary gland, this compound uptake is mediated by three Na+-dependent systems and one Na+-independent system. cambridge.orgcambridge.org The Na+-dependent systems include a 2-(methylamino)isobutyric acid (MeAIB)-sensitive component resembling system A, and two other systems, BCl−-dependent and BCl−-independent. cambridge.orgcambridge.org System A exhibits chloride dependency. cambridge.orgcambridge.org The Na+-independent route was identified as system L. cambridge.orgcambridge.org

In Escherichia coli, this compound entry involves at least two transport systems. asm.org One system primarily transports glycine (B1666218), D-alanine, and D-serine, with some capacity for this compound. asm.org The second system is involved in this compound transport and possibly L-serine. asm.org Kinetic studies show biphasic reciprocal plots for this compound entry, indicating different affinities. asm.org

This compound Metabolism in Specific Cell Types and Organisms

This compound metabolism plays distinct roles in different cell types and organisms, influencing processes ranging from insulin secretion in pancreatic beta-cells to growth and survival in bacteria.

Pancreatic Beta-Cell this compound Metabolism and Insulin Secretion

Pancreatic beta-cells substantially metabolize this compound, and it is a strong stimulus to insulin secretion, particularly in the presence of glucose. diabetesjournals.orgcapes.gov.br Mitochondrial metabolism is crucial for coupling amino acid and glucose recognition to insulin granule exocytosis. diabetesjournals.org this compound metabolism contributes to the stimulatory effects on insulin secretion by providing key stimulus-secretion coupling factors. diabetesjournals.org Oxidative metabolism of this compound appears to be particularly important in beta-cells. diabetesjournals.orgcapes.gov.br

This compound can dramatically enhance glucose metabolism in beta-cells, both oxidative and nonoxidative. diabetesjournals.orgcapes.gov.br The addition of this compound to glucose has been shown to increase the glucose utilization rate significantly in clonal beta-cell lines. diabetesjournals.orgcapes.gov.br This enhanced rate of entry of glucose-derived pyruvate into the tricarboxylic acid (TCA) cycle in the presence of alanine may stimulate the generation of key metabolites, including ATP, which are involved in the insulin secretory process. diabetesjournals.orgcapes.gov.br

Prolonged exposure to this compound can induce changes in beta-cell metabolism, Ca2+ handling, and lead to desensitization of insulin secretion. portlandpress.comnih.gov Chronic exposure to this compound has been shown to result in desensitization to the subsequent acute insulin stimulatory effects of this compound in clonal beta-cell lines. nih.govportlandpress.com This desensitization is similar to effects observed with prolonged exposure to high concentrations of glucose or fatty acids. portlandpress.com

This compound's Influence on Glucose Metabolism in Beta-Cells

This compound Metabolism in Bacterial Species (e.g., Escherichia coli, Bacillus subtilis)

This compound plays a crucial role in the growth and viability of bacterial species like Escherichia coli and Bacillus subtilis. nih.govbiorxiv.org The L-isomer is essential for protein synthesis, while the D-isomer is incorporated into the bacterial cell wall. nih.govbiorxiv.org

In Escherichia coli, this compound metabolism exhibits spatial and temporal heterogeneity, particularly in colony biofilms. elifesciences.orgbiorxiv.org Under anoxic conditions with abundant carbon and nitrogen sources, E. coli cells secrete alanine via the transporter AlaE. elifesciences.orgbiorxiv.org Conversely, in oxic, nutrient-deprived regions, cells utilize alanine as a carbon and nitrogen source through enzymes like DadA and DadX. elifesciences.orgbiorxiv.org This spatially structured alanine cross-feeding impacts cellular viability and growth within the colony. elifesciences.orgbiorxiv.org E. coli has metabolic pathways to degrade this compound, and also possesses this compound export systems. oup.com The amino acid transport systems in E. coli differ from those found in human tumor cells, with a smaller percentage of this compound accumulation being Na+-dependent and no significant inhibition by MeAIB. mdpi.com

Alanine Racemase Activity and D-Alanine Interconversion

A key step in providing the necessary D-alanine for peptidoglycan synthesis is the interconversion of this compound to D-alanine, a reaction catalyzed by the enzyme alanine racemase (Alr). sigmaaldrich.comontosight.airesearchgate.nettandfonline.comuniprot.orgacs.org This enzyme is ubiquitous in bacteria and is considered essential for the synthesis of the peptidoglycan precursor D-alanine. tandfonline.commdpi.com Alanine racemase utilizes pyridoxal (B1214274) 5′-phosphate (PLP) as a cofactor to facilitate this reversible racemization. ontosight.aitandfonline.comresearchgate.net The mechanism involves the abstraction of a proton from the alpha carbon of this compound, leading to the formation of a planar intermediate. ontosight.airesearchgate.netontosight.ai This intermediate can then be reprotonated from either side, resulting in the formation of either this compound or D-alanine. ontosight.airesearchgate.netontosight.airesearchgate.net

Bacteria typically possess one or two alanine racemase enzymes. For instance, Pseudomonas aeruginosa has two: Alr and DadX. nih.gov While Alr is primarily involved in providing D-alanine for peptidoglycan synthesis, DadX can also convert this compound to D-alanine as part of the alanine catabolism pathway. uniprot.orgnih.gov The D-alanine produced is then used by D-alanyl-D-alanine ligase (Ddl) to form the D-Ala-D-Ala dipeptide, which is subsequently incorporated into the peptidoglycan pentapeptide. sigmaaldrich.comresearchgate.netnih.gov

The activity of alanine racemase is critical for bacterial survival, and inhibitors of this enzyme have demonstrated antibacterial activity by blocking D-alanine synthesis and thus disrupting peptidoglycan formation. ontosight.aitandfonline.commdpi.comontosight.ai Studies have shown that deletion of the alr gene in Brucella suis leads to increased sensitivity to antibiotics and significant damage to cell wall integrity. mdpi.com The reversible nature of the alanine racemase reaction allows for the interconversion between L- and D-alanine, maintaining the pool of D-alanine required for cell wall synthesis. researchgate.netuniprot.orgacs.org

This compound in Plant Metabolism

In plants, this compound is an important amino acid involved in various metabolic processes, serving as a building block for protein synthesis and playing roles in nitrogen metabolism and stress responses. cabidigitallibrary.orgahb-global.commycsainc.com Alanine aminotransferase (AlaAT) is a key enzyme in plants, catalyzing the reversible transamination between this compound and 2-oxoglutarate. pbkom.eucabidigitallibrary.orgnih.gov This reaction is central to the synthesis and degradation of this compound and links carbon and nitrogen metabolism. pbkom.eucabidigitallibrary.orgfrontiersin.orgnih.gov Plants contain multiple isoenzymes of AlaAT with varying subcellular locations and metabolic roles, including participation in carbon transfer in C4 plants, regulation of photorespiration, response to viral attack, and regulation of mitochondrial alternative oxidase activity. pbkom.eu

This compound accumulation has been observed in plants under various adverse conditions such as hypoxia, anoxia, drought, low temperature, and nitrogen deficit, suggesting its involvement in stress response mechanisms. pbkom.eucabidigitallibrary.orgnih.gov For example, activation of AlaAT and this compound accumulation occur under hypoxia, potentially aiding plant survival in low-oxygen environments. pbkom.eunih.gov this compound is also implicated in nitrogen transport, particularly from nitrogen-fixing bacteria into plant roots. cabidigitallibrary.org

Beyond its role in primary metabolism and stress response, this compound can influence plant growth and development. It is considered a "nutritional accelerator," promoting root development and enhancing nutrient and water absorption. ahb-global.com this compound can also contribute to increased photosynthesis and nitrogen metabolism, leading to improved nutrient accumulation, cell division, and ultimately, crop yield and quality. ahb-global.commycsainc.com Furthermore, this compound has been shown to enhance plant resistance to environmental stresses like drought, salinity, high temperature, and low temperature by helping maintain water balance and improving adaptability. ahb-global.commycsainc.com Research also suggests that this compound can enhance resistance to diseases and pests and improve the quality of fruits in high-economic-value crops. ahb-global.com As a natural amino acid fertilizer, this compound can serve as a nitrogen source and improve fertilizer utilization efficiency, potentially reducing the reliance on traditional chemical fertilizers. ahb-global.com

L Alanine in Cellular Signaling and Regulation

L-Alanine as a Signaling Molecule

Amino acids, including this compound, function as important signaling molecules that impact fundamental cellular activities such as growth, differentiation, and programmed cell death (apoptosis). ontosight.ai The controlled movement of this compound across the cell membrane via specific transporters is essential for maintaining cellular balance and influencing metabolic and signaling pathways. ontosight.ai Studies in bacterial systems suggest this compound can act as a quorum sensing molecule, facilitating communication between cells and affecting their viability under challenging conditions. biorxiv.org This highlights a direct signaling role for this compound in mediating cellular interactions and responses to environmental cues.

Impact of this compound on Gene Expression and Cellular Stress Response

This compound has a demonstrable impact on cellular gene expression profiles. Investigations using clonal rat pancreatic beta-cells exposed to 10 mM this compound for 24 hours revealed significant changes in the expression of 66 genes, with an upregulation exceeding 1.8-fold. nih.gov These genes are associated with crucial cellular functions including signaling, metabolism, gene regulation, protein synthesis, apoptosis, and the cellular stress response. nih.gov

Furthermore, this compound biosynthesis can function as a cellular stress response mechanism, particularly in managing the accumulation of metabolic byproducts like lactate (B86563) and ammonia (B1221849), as observed in Chinese hamster ovary (CHO) cells. mdpi.com This indicates a role for this compound metabolism in cellular adaptation to metabolic stress. In Saccharomyces cerevisiae, alanine (B10760859) has been shown to induce the expression of the alanine transaminase gene (ALT1) and exert negative regulatory control over the gamma-aminobutyric acid (GABA) shunt, a pathway critical for NADPH production and stress resistance. repositorioinstitucional.mx Heat shock treatment also triggers increased alanine biosynthesis and the expression of genes involved in both the GABA shunt and alanine transaminase activity. repositorioinstitucional.mx

This compound's Role in Modulating Cell Growth, Proliferation, and Apoptosis

This compound is implicated in the regulation of cell growth, proliferation, and apoptosis. In pancreatic beta-cells, this compound provided protection against apoptosis induced by pro-inflammatory cytokines. nih.gov This protective effect was linked to potential enhancement of intracellular antioxidant generation, as evidenced by the similar protection offered by inhibitors of iNOS and NADPH oxidase. nih.gov

While this compound can support cell growth, disruptions in amino acid transport, including that of this compound, have been linked to diseases like cancer, where altered metabolism fuels tumor growth and survival. ontosight.ai Conversely, inhibiting this compound aminotransferase (ALAT), an enzyme central to this compound metabolism, has been shown to impede the growth of malignant cells by reversing the Warburg effect and promoting mitochondrial metabolism. researchgate.net This inhibition resulted in reduced growth rates in both anchorage-dependent and anchorage-independent conditions. researchgate.net

In the context of the immune system, N-acetyl-L-alanine (ALA), a derivative of this compound, has been observed to impair human natural killer (NK) cell responses to infection. mdpi.com ALA inhibited the production of pro-inflammatory cytokines and glycolysis in NK cells. mdpi.com Although ALA did not significantly alter the expression of most genes related to cell death pathways, it did lead to an upregulation of Atg3, a gene associated with autophagy. mdpi.com

Studies investigating the impact of varying amino acid compositions on cancer cells suggest that manipulating the balance of essential and non-essential amino acids can influence cancer cell proliferation and induce apoptosis. mdpi.com This research underscores the potential for individual amino acids like this compound to contribute to these complex regulatory outcomes.

In contrast to the protective effects observed with this compound in some contexts, beta-N-oxalylamino-L-alanine, a structurally related non-protein amino acid, has been shown to induce apoptosis in motoneuron hybrid cells, illustrating how subtle structural differences can lead to divergent cellular effects. nih.gov

Interactions with Other Amino Acids and Metabolites in Regulatory Networks

This compound engages in intricate interactions with other amino acids and metabolites, forming complex regulatory networks. In Cordyceps militaris, the introduction of this compound stimulated metabolic networks, with L-cysteine and L-glutamate identified as key metabolites involved in the subsequent metabolic transformations. frontiersin.org In bacterial co-cultures, this compound influenced the synthesis of SAH and SAM, metabolites important for cell communication. biorxiv.org

In pancreatic beta-cells, this compound metabolism contributes to the stimulation of insulin (B600854) secretion and enhances glucose metabolism. diabetesjournals.org The presence of this compound significantly boosted glucose metabolism, increasing the production of lactate and glutamate (B1630785) from glucose. diabetesjournals.org

Research in plants indicates that this compound participates in metabolite-metabolite interactions that regulate respiratory metabolism. oup.com The stimulatory effect of alanine on respiration can be modulated by the levels of other metabolites, and these interactions appear to be mediated by the TOR kinase pathway, a central regulator of metabolism across eukaryotes. oup.com

In cells from children born SGA, reduced levels of alanine were observed alongside elevated levels of other amino acids such as aspartic acid, ornithine, and glutamic acid. nih.gov Network analysis of these metabolic changes predicted the involvement of signaling pathways including PI3K, AKT, p38, and ERK, as well as the proinsulin-insulin pathway, suggesting that altered alanine metabolism is part of a broader metabolic dysregulation affecting cellular signaling and growth. nih.gov

Furthermore, this compound can activate AMP-activated protein kinase (AMPK), a key sensor of nutrient and energy status that regulates cellular and systemic metabolism. molecularmetabolism.com This activation is linked to intracellular this compound metabolism, which influences TCA cycle intermediates, the AMP/ATP ratio, and ammonia production. molecularmetabolism.com

Studies on protein-protein interactions have demonstrated that the effects of mixing different amino acids, or amino acids with salt, on these interactions are often additive. acs.org This suggests that this compound's influence within regulatory networks is subject to the combined effects of other molecules present in the cellular environment.

Here is a table summarizing some key interactions of this compound with other molecules:

Interacting Molecule(s)ContextObserved Interaction/EffectReference
L-cysteine, L-glutamateCordyceps militaris metabolismKey substances involved in metabolic transformation after this compound uptake. frontiersin.org
S-adenosyl-L-homocysteine (SAH), S-adenosyl-L-methionine (SAM)Bacterial co-culture systemThis compound promotes the synthesis of SAH and SAM, influencing cell communication. biorxiv.org
GlucosePancreatic beta-cell metabolismThis compound enhances glucose metabolism, increasing lactate and glutamate production from glucose. diabetesjournals.org
Other metabolitesPlant respiratory metabolismInfluence the stimulation of respiration by alanine; interactions potentially mediated by the TOR kinase pathway. oup.com
Aspartic acid, Ornithine, Glutamic acidCells from children born SGAAltered levels of these amino acids observed alongside downregulated alanine, suggesting involvement in a broader metabolic dysregulation impacting signaling. nih.gov
AMP-activated protein kinase (AMPK)Cellular and systemic metabolismThis compound activates AMPK through intracellular metabolism, affecting TCA cycle, AMP/ATP ratio, and ammonia. molecularmetabolism.com
Other amino acids, SaltProtein-protein interactionsModulation effects on protein-protein interactions are often additive when mixed. acs.org

This table illustrates the diverse interactions of this compound with other molecules, highlighting its central position in various metabolic and signaling networks that govern cellular function and responses.

Pathophysiological Implications of L Alanine Dysregulation

L-Alanine Metabolism in Metabolic Disorders

This compound plays a significant role in glucose metabolism through the alanine (B10760859) cycle, where it transports amino nitrogen to the liver and contributes to gluconeogenesis. Alterations in this cycle and this compound levels are observed in various metabolic disorders.

Diabetes Mellitus and Insulin (B600854) Sensitivity

Research indicates a complex relationship between this compound and diabetes mellitus, particularly concerning insulin sensitivity. Studies have shown that amino acids, including this compound, can stimulate insulin secretion from pancreatic β-cells through mechanisms linked to mitochondrial metabolism and ATP production. mdpi.com Coadministration of this compound and L-glutamine has been shown to ameliorate blood glucose levels and improve biochemical indices in diabetic rat models, suggesting their potential as nutraceuticals for diabetes management. nih.gov

Interactive Table 1: Effect of this compound and L-Glutamine Coadministration on Blood Glucose in Diabetic Rats

Treatment Group (Alloxan-induced diabetic rats)Blood Glucose Levels
Diabetic ControlElevated
This compound + L-GlutamineAmeliorated (Lowered)

Note: Data is illustrative based on research findings indicating amelioration of blood glucose levels. nih.gov

Correlation with Blood Pressure, Cholesterol, and Body Mass Index

Studies have explored the correlation between this compound levels, or more commonly, the activity of ALT, and cardiometabolic risk factors including blood pressure, cholesterol, and body mass index (BMI). Elevated ALT levels have been significantly and positively associated with BMI, systolic blood pressure, total cholesterol, and LDL-cholesterol in overweight/obese adolescents. bioline.org.bre-cep.org A positive correlation has also been observed between the ratio of ALT to high-density lipoprotein cholesterol (ALT/HDL-C) and BMI, triglycerides (TG), fasting plasma glucose (FPG), diastolic blood pressure (DBP), fasting insulin (FINS), LDL-cholesterol (LDL-C), and HOMA-IR (a measure of insulin resistance) in American adults. frontiersin.org These findings suggest that altered this compound metabolism, as reflected by ALT levels, is linked to several components of metabolic syndrome.

Interactive Table 2: Correlations between ALT Levels and Cardiometabolic Risk Factors in Overweight/Obese Adolescents

Cardiometabolic FactorCorrelation with Elevated ALT
Body Mass Index (BMI)Positive and Significant
Systolic Blood PressurePositive and Significant
Total CholesterolPositive and Significant
LDL-CholesterolPositive and Significant
Triglycerides (TG)Positive and Significant (in overweight/obese boys)
Diastolic Blood PressureSignificantly higher in those with increased ALT (among overweight/obese)
HDL-CholesterolDecreased significantly with increasing ALT (in overweight/obese boys)

Note: Based on observed significant associations in research studies. bioline.org.bre-cep.org

This compound's Role in Cancer Metabolism and Tumor Growth

Cancer cells exhibit altered metabolism to support their rapid proliferation and growth. This compound and its associated metabolic pathways have been implicated in this metabolic reprogramming.

Biosynthesis of alanine has been correlated with cell proliferation, suggesting its involvement in the metabolic processes that fuel tumor growth. mdpi.com Alanine can serve as an important survival signal in certain cancers, such as pancreatic cancer, where stromal cells can supply alanine to cancer cells for utilization in the TCA cycle. mdpi.comaacrjournals.orgnih.govresearchgate.net Inhibition of alanine aminotransferase (ALAT), which produces this compound from pyruvate (B1213749) and glutamate (B1630785), has been shown to reduce cancer cell growth rates and impair malignant growth by increasing mitochondrial oxidative metabolism. researchgate.net

Altered this compound Levels in Specific Cancers (e.g., Prostate Cancer)

Studies have investigated the levels of this compound and related enzymes in specific cancer types, including prostate cancer. Significantly higher alanine concentrations have been observed in prostate cancer tissue compared to benign tissues. nih.gov This elevation is consistent with the increased glycolytic flux and the heightened demand for protein synthesis in tumors. nih.gov

Genetically predicted higher circulating levels of alanine have been associated with an increased risk of prostate cancer. nih.govresearchgate.net Conversely, genetically predicted higher levels of ALT were inversely associated with the risk of prostate cancer in the same study. nih.govresearchgate.net This complex relationship suggests that while increased alanine availability may support tumor growth, the activity of enzymes regulating its metabolism, like ALT, could have differing implications. Furthermore, low ALT levels have been associated with shorter survival among prostate cancer patients and survivors, potentially reflecting underlying sarcopenia and frailty. researchgate.net

Interactive Table 3: Alanine Concentrations in Prostate Biopsy Tissues

Tissue TypeAverage Alanine Concentration (mmol/kg)
Malignant Prostate Tissue0.26 ± 0.07
Benign Prostate Tissue0.14 ± 0.06

Note: Data is based on a study comparing alanine concentrations in prostate biopsy tissues. nih.gov

This compound and Neurodegenerative Conditions

While this compound itself is a standard amino acid, a structural analog, β-N-methylamino-L-alanine (BMAA), is a known neurotoxin produced by cyanobacteria. Research has explored the potential link between exposure to BMAA and neurodegenerative diseases.

Neurotoxicity of β-N-methylamino-L-alanine (BMAA) and its Mechanisms

BMAA is a non-proteinogenic amino acid that has been associated with a higher incidence of neurodegenerative disorders, including Amyotrophic Lateral Sclerosis/Parkinsonism Dementia complex (ALS/PDC), particularly observed in populations exposed to BMAA through their diet. plos.orgmdpi.comdiva-portal.orgwikipedia.org BMAA is produced by cyanobacteria and can bioaccumulate in aquatic and terrestrial food chains. mdpi.comdiva-portal.orgwikipedia.orgresearchgate.net

The mechanisms of BMAA neurotoxicity are not fully understood but are believed to involve multiple pathways. One key mechanism is excitotoxicity, where BMAA acts as an agonist on excitatory amino acid receptors, such as glutamate receptors (NMDA, AMPA/kainate, and metabotropic receptors), leading to neuronal damage. plos.orgtandfonline.comnih.gov The interaction of BMAA with bicarbonate ions is considered critical for its excitotoxic activity. plos.org

Another proposed mechanism is the erroneous incorporation of BMAA into nascent proteins in place of L-serine. mdpi.comwikipedia.org This misincorporation can potentially lead to protein misfolding and aggregation, which are hallmarks of several neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and ALS. wikipedia.org BMAA may also induce oxidative stress, potentially by affecting the cystine/glutamate antiporter (system xc-). diva-portal.orgtandfonline.comnih.gov

Interactive Table 4: Proposed Mechanisms of BMAA Neurotoxicity

MechanismDescription
ExcitotoxicityActivation of glutamate receptors (NMDA, AMPA/kainate, metabotropic). plos.orgtandfonline.comnih.gov
Protein MisincorporationErroneous substitution for L-serine during protein synthesis, leading to misfolding and aggregation. mdpi.comwikipedia.org
Oxidative StressPotential induction through effects on the cystine/glutamate antiporter. diva-portal.orgtandfonline.comnih.gov

Note: These are proposed mechanisms based on current research.

Implication in Amyotrophic Lateral Sclerosis-Parkinsonism Dementia Complex (ALS/PDC)

Amyotrophic Lateral Sclerosis/Parkinsonism Dementia Complex (ALS/PDC) is a neurodegenerative syndrome characterized by symptoms of ALS, Parkinsonism, and dementia, notably observed with a high incidence among the Chamorro people of Guam. plos.orgresearchgate.netnih.gov Research has explored the potential role of environmental factors in the etiology of sporadic neurodegenerative diseases like ALS/PDC. nih.govmdpi.com

A non-protein amino acid, β-N-methylamino-L-alanine (BMAA), has been associated with the increased incidence of ALS/PDC in Guam. plos.orgresearchgate.netnih.govmdpi.com BMAA is produced by cyanobacteria, which form symbiotic relationships with cycad plants. plos.orgnih.govmdpi.com Dietary exposure to BMAA, particularly through the consumption of cycad seeds or animals that feed on cycad seeds (such as flying foxes), has been investigated as a potential cause of ALS/PDC in affected populations. plos.orgresearchgate.netnih.govmdpi.comacnr.co.uk

The mechanism of BMAA neurotoxicity is not fully understood, but it is thought to involve excitotoxicity through the activation of excitatory amino acid receptors, including NMDA and AMPA receptors. plos.orgnih.govaging-us.com BMAA may also induce oxidative stress and deplete glutathione. nih.govaging-us.com The possibility that BMAA could cause intraneuronal protein misfolding, a hallmark of neurodegeneration, has also been suggested. nih.gov Studies have detected BMAA in the postmortem brain tissue of patients with ALS, Alzheimer's disease, and Parkinson's disease. researchgate.netnih.govnih.gov

While this compound is a standard proteinogenic amino acid, BMAA is a structural analogue, and its erroneous incorporation into proteins has been proposed as a mechanism contributing to its neurotoxicity. aging-us.com Research in animal models, such as Drosophila, has indicated that dietary intake of BMAA can lead to reduced lifespan, impaired locomotor function, and deficits in learning and memory, suggesting chronic neurotoxicity. nih.gov

It is important to note that while BMAA is implicated in ALS/PDC, this compound itself is a distinct compound with different metabolic roles. The focus here is on the context of ALS/PDC research where BMAA, a compound structurally related to alanine, has been investigated for its neurotoxic properties.

This compound in Renal Injury and Protection

This compound plays a role in renal metabolism, although its significance as a substrate for gluconeogenesis in the kidneys is considered less prominent compared to the liver. mdpi.com However, there are notable connections between the metabolism of alanine, glutamine, and ammonia (B1221849) in the kidneys. Elevated plasma alanine levels can lead to increased conversion of this amino acid to ammonia in the kidneys. mdpi.com Conversely, glutamine administration has been shown to increase renal production of alanine. mdpi.com This increase in ammonia production from alanine is thought to occur via transamination with 2-oxoglutarate (2-OG) to form glutamate, which is subsequently deaminated to release ammonia. mdpi.com

Research has also explored the protective effects of amino acids, including alanine, against renal injury. Studies using isolated kidney tubules and epithelial cells in culture have indicated that glycine (B1666218) and alanine can offer protection against injury induced by factors such as increases in cytosolic free Ca2+, reactive oxygen species (ROS), ATP depletion, and Na+,K+-ATPase inhibition. taylorandfrancis.com The protective effects observed with alanine appear to be similar to those of glycine. taylorandfrancis.com However, the precise mechanism by which glycine and alanine exert this protective effect on tubular epithelial cells remains under investigation. taylorandfrancis.com

More recent studies have focused on the role of D-alanine, the enantiomer of this compound, in acute kidney injury (AKI). D-alanine has shown protective effects against ischemia-reperfusion-induced kidney injury in murine models. researchgate.netphysiology.org It has been demonstrated that D-alanine can protect tubular epithelial cells from hypoxia-related injury and promote their proliferation after hypoxia. researchgate.netphysiology.org These protective effects of D-alanine are linked to its chirality and involve the inhibition of ROS production and improvement of mitochondrial membrane potential through NMDA receptor signaling. researchgate.netphysiology.org Plasma levels of D-alanine have been observed to increase in patients with AKI and may reflect the level of renal function. researchgate.netphysiology.orgresearchgate.netnih.gov While these findings specifically pertain to D-alanine, they highlight the broader involvement of alanine isomers in kidney health and disease.

Table: Effect of D-Alanine Intake on Estimated Glomerular Filtration Rate (eGFR) in Healthy Adults

D-Alanine GroupBaseline eGFR (mL/min/1.73 m²)Change in eGFR after 7 days (mL/min/1.73 m²)p-value
3 g/day 73Not significantly changed
6 g/day 73+5.7 ± 8.80.045

Data source: nih.gov

This table summarizes findings from a pilot study investigating the effects of D-alanine intake on kidney function parameters in healthy adults. nih.gov While the study focused on D-alanine, it provides context regarding the investigation of alanine isomers in renal function.

This compound and Immune System Modulation (e.g., T-cell activation)

This compound plays a role in immune function, including the modulation of immune cell activity such as T-cell activation. Amino acids, in general, are crucial for immune responses, influencing the activation of various immune cells, cellular redox state, gene expression, cell proliferation, and the production of antibodies and cytokines. cambridge.org

Extracellular alanine is required for efficient activation of naive T cells and the restimulation of memory T cells. nih.govharvard.edu T cell stimulation is a metabolically demanding process, and while T cells utilize various nutrients upon activation, studies have shown a specific reliance on extracellular alanine for protein synthesis. nih.govharvard.edu Alanine deprivation can lead to metabolic and functional impairments in T cells. nih.govharvard.edu This dependence on exogenous alanine for protein synthesis is linked to the low expression of alanine aminotransferase in activated T cells, an enzyme involved in the interconversion of pyruvate and alanine. nih.govharvard.edu Instead, activated T cells upregulate alanine transporters. nih.govharvard.edu

Research indicates that alanine is not primarily used as a catabolic substrate by activated T cells. nih.govharvard.edu Instead, stable isotope tracing experiments suggest that extracellular alanine is utilized for protein synthesis. nih.govharvard.edu The availability of alanine in different tissue environments, including lymphatic tissue and sites of memory T cell restimulation, may influence T cell activation. nih.gov Fluctuations in serum alanine concentrations, influenced by factors such as fed state and diet, could potentially impact T cell activity. nih.gov

Beyond T-cell activation, this compound has been suggested to strengthen the immune system by contributing to antibody production. drugbank.com Studies have indicated that supplementation with alanine in culture medium can prevent apoptosis, enhance cell growth, and augment antibody production in B-lymphocyte hybridoma cells. cambridge.org While the underlying mechanism for this effect is not fully known, it may involve alanine-mediated inhibition of protein degradation in immunocytes. cambridge.org

Recent findings also suggest that exogenous this compound can promote the phagocytosis of multidrug-resistant bacterial pathogens by macrophages. embopress.org This effect appears to involve this compound stimulating fatty acid biosynthesis, which in turn enhances TLR4 expression and downstream signaling pathways crucial for phagocytosis. embopress.org

Table: Role of Extracellular Alanine in T Cell Function

T Cell StateRequirement for Extracellular AlaninePrimary Utilization of Extracellular AlanineConsequence of Alanine Deprivation
Naive T Cell ActivationEssentialProtein SynthesisMetabolic and functional impairments, reduced growth and proliferation nih.govharvard.edu
Memory T Cell RestimulationRequiredProtein SynthesisImpaired restimulation, reduced effector functions nih.govharvard.edu

Data source: nih.govharvard.edu

This table summarizes the observed dependence of T cells on extracellular alanine for activation and restimulation, highlighting its primary role in protein synthesis and the consequences of its deprivation.

Biotechnological Production and Engineering of L Alanine

Microbial Fermentation for L-Alanine Production

Microbial fermentation is a significant route for this compound production from renewable biomass scispace.comnih.gov. While many microorganisms naturally produce this compound, metabolic engineering is often required to achieve commercially viable yields and productivities scispace.comnih.gov.

Engineered Microorganisms (e.g., Escherichia coli, Pediococcus acidilactici)

Metabolic engineering has been extensively applied to various microorganisms to enhance this compound production scispace.comnih.gov. Escherichia coli has been a prominent host for this compound fermentation due to its well-characterized genetics and ease of manipulation scispace.comasm.org. Engineered E. coli strains have been developed that can produce this compound through anaerobic fermentation, a process offering high yields as carbon flux is directed towards the desired product with minimal loss to cell growth or by-products scispace.com. One notable approach involved replacing the native D-lactate dehydrogenase gene with the alaD gene from Geobacillus stearothermophilus and deleting competing pathway genes, resulting in this compound as the primary fermentation product scispace.com.

Pediococcus acidilactici, a Gram-positive lactic acid bacterium, has also been explored for this compound production, particularly through the heterologous expression of the alaD gene mdpi.comtandfonline.com. Recombinant P. acidilactici strains expressing a synthetic alaD gene cassette have shown significant this compound production in fed-batch fermentation under oxygen-deprived conditions mdpi.com.

Optimizing Fermentation Processes (e.g., Anaerobic Fermentation, Fed-Batch)

Optimization of fermentation processes is crucial for maximizing this compound yield and productivity. Anaerobic fermentation in engineered E. coli is advantageous as it couples this compound synthesis to NADH oxidation, which is necessary for continued glycolysis and energy production scispace.com. This coupling provides a growth-based selection for improved this compound synthesis scispace.com.

Fed-batch fermentation is another widely employed strategy to enhance the production of desired metabolites, including this compound frontiersin.orgmdpi.com. This technique involves the gradual addition of nutrients to the culture, which helps to avoid substrate inhibition and the accumulation of inhibitory by-products, thereby improving yield and productivity frontiersin.org. Fed-batch fermentation under oxygen depression conditions has been shown to significantly enhance this compound levels in recombinant P. acidilactici mdpi.com.

Strategies for Enhanced this compound Yield and Purity

Several strategies are employed to enhance this compound yield and purity in microbial fermentation. Metabolic engineering plays a key role by redirecting carbon flux towards this compound synthesis and minimizing the formation of by-products scispace.comfrontiersin.org. This can involve overexpressing key enzymes in the this compound synthesis pathway, such as alanine (B10760859) dehydrogenase (AlaDH), and knocking out genes involved in competing metabolic routes scispace.comfrontiersin.orgnih.gov. For instance, inactivating genes related to organic acid production and overexpressing the alaD gene from Lysinibacillus sphaericus in engineered strains has led to increased this compound titers researchgate.net.

Controlling fermentation parameters, such as temperature, pH, and dissolved oxygen levels, is also critical for maintaining high metabolic activity and reducing by-product formation frontiersin.org. Furthermore, strategies to improve the optical purity of this compound, such as the deletion of alanine racemase genes, are implemented to ensure the production of the desired enantiomer scispace.comnih.gov.

Research findings highlight the success of these strategies. For example, an engineered E. coli strain utilizing a thermo-regulated genetic switch to control AlaDH expression achieved an this compound titer of 120.8 g/L with a yield of 0.88 g/g glucose in fed-batch fermentation nih.govresearchgate.net. A recombinant P. acidilactici strain expressing a synthetic alaD gene produced 229.12 g/L of this compound with 97% enantiomeric purity after 42 hours of fed-batch fermentation mdpi.comresearchgate.net.

Here is a table summarizing some reported this compound production titers and yields from engineered microorganisms:

MicroorganismEngineering StrategyFermentation TypeTiter (g/L)Yield (g/g glucose)Reference
Escherichia coliDeletion of competing pathways, G. stearothermophilusalaD expressionAnaerobic75.60.16 scispace.comnih.gov
Escherichia coliThermo-regulated G. stearothermophilusalaD expressionFed-batch (oxygen-limited)120.80.88 nih.govresearchgate.net
Lysinibacillus sphaericusOverexpression of alaDNot specified25Not specified researchgate.net
Pediococcus acidilacticiHeterologous expression of synthetic alaD gene cassetteFed-batch (oxygen-deprived)229.12Not specified mdpi.comresearchgate.net

Enzymatic Synthesis of this compound

Enzymatic synthesis provides an alternative and often highly specific route for this compound production scispace.comnih.gov. This method typically utilizes specific enzymes to catalyze the conversion of precursor molecules into this compound.

Conversion from L-Aspartic Acid using β-Decarboxylase

One of the traditional industrial methods for this compound production involves the enzymatic decarboxylation of L-aspartic acid using L-aspartate-β-decarboxylase (also known as aspartate 4-decarboxylase) scispace.comnih.govwikipedia.org. This enzyme catalyzes the conversion of L-aspartate into this compound and carbon dioxide wikipedia.org.

The reaction is represented as:

L-Aspartate this compound + CO2 wikipedia.org

This process has been shown to be highly efficient, with reported this compound yields exceeding 90% scispace.comnih.gov. Microorganisms possessing L-aspartate-β-decarboxylase, such as Pseudomonas dacunhae, have been historically used in immobilized cell systems for this conversion scispace.comnih.govwikipedia.org.

Utilizing Alanine Dehydrogenase (AlaDH) in Biocatalytic Reactions

Alanine dehydrogenase (AlaDH) is a microbial enzyme that catalyzes the reversible conversion between this compound and pyruvate (B1213749), using NAD(H) as a cofactor mdpi.comresearchgate.netuef.fi. This enzyme plays a crucial role in this compound synthesis in many microorganisms mdpi.comresearchgate.netresearchgate.net.

The reaction catalyzed by AlaDH is:

Pyruvate + NH3 + NADH this compound + H2O + NAD+ researchgate.net

In the context of biocatalytic this compound synthesis, AlaDH can be utilized for the reductive amination of pyruvate to produce this compound mdpi.comresearchgate.netuef.fi. This reaction is particularly relevant in engineered microorganisms where AlaDH is overexpressed to drive this compound production scispace.comnih.gov. AlaDH also plays a role in cofactor regeneration in coupled enzymatic reactions, contributing to the efficiency of biocatalytic processes for synthesizing chiral amines, including this compound derivatives mdpi.comnih.gov. Studies have investigated the reductive amination activity of AlaDH from various microorganisms for the synthesis of this compound and its derivatives researchgate.netuef.fi.

Cell-Free Bioprocesses and Synthetic Enzymes for this compound Production

Cell-free bioprocesses represent an alternative to cell-based production systems, where the necessary biochemical components for biosynthesis are combined in a reaction vessel without intact living cells. biooekonomie.de This approach can offer advantages such as lower complexity and easier purification of the desired product. biooekonomie.de Research has explored the use of cell-free enzymatic cascades for this compound production. tum.de For instance, a cell-free system has been developed to produce this compound from CO2 and hydrogen, utilizing synthetic enzymes in a multi-step process described as a type of artificial photosynthesis. biooekonomie.debiooekonomie.de This process involves the conversion of CO2 and green hydrogen into green methanol (B129727) as an intermediate, which is then converted to this compound by synthetic enzymes. biooekonomie.de Another cell-free enzymatic cascade has been designed for the production of this compound from D-glucose, serving as a model substrate for biomass. tum.de This cascade combines an oxidative and a reductive module to achieve a redox-balanced conversion of glucose to this compound, including internal regeneration of the NAD+ cofactor. tum.de

Synthetic Biology Approaches for this compound Biosynthesis

Synthetic biology approaches are increasingly applied to enhance the production of this compound by tailoring the genetic and regulatory processes of microorganisms. mdpi.comnih.gov These methods aim to construct novel this compound production pathways and optimize existing ones. mdpi.comnih.gov

Genetic Engineering and Pathway Tailoring

Genetic engineering plays a crucial role in tailoring microbial metabolic pathways for improved this compound production. This involves modifying genes and their regulation to increase the flux towards this compound synthesis and minimize the production of by-products. mdpi.comnih.govfrontiersin.orgnih.gov Strategies include enhancing the glycolytic pathway, introducing heterologous alanine dehydrogenase genes, and knocking out competing pathways or genes responsible for converting this compound to other compounds, such as alanine racemase which converts this compound to D-alanine. nih.govnih.govwipo.intresearchgate.net For example, in Escherichia coli, replacing the native D-lactate dehydrogenase with alanine dehydrogenase from Geobacillus stearothermophilus and deleting the alanine racemase gene (dadX) has been shown to significantly improve this compound production and optical purity. researchgate.net Similarly, enhancing the glycolytic pathway and overexpressing thermostable alanine dehydrogenase in Bacillus licheniformis has led to efficient high-temperature this compound production. nih.gov

Biobrick Methods for Efficient Production

Biobrick methods offer a standardized and efficient way to assemble and express gene fragments (biobricks) for constructing new biological systems or modifying existing ones for enhanced production of desired molecules like this compound. frontiersin.orgnih.gov This approach allows for the efficient ligation of different gene fragments into host organisms, such as E. coli, to create recombinant strains with tailored biosynthetic pathways. frontiersin.orgnih.gov Studies have utilized the biobrick method for the efficient production of D/L-alanine in recombinant Escherichia coli by co-expressing genes like alanine dehydrogenase (ald), alanine racemase (dadX), and glucose dehydrogenase (gdh) from sources like Bacillus pseudofirmus OF4. frontiersin.orgdntb.gov.uanih.govresearchgate.netdntb.gov.ua This method facilitates the construction of co-expression plasmids to optimize the activity of key enzymes in the alanine biosynthesis pathway. frontiersin.orgdntb.gov.ua

Novel Synthetic Pathways

The development of novel synthetic pathways is a key aspect of synthetic biology for this compound biosynthesis. This involves designing and implementing metabolic routes that may not exist in nature or are significantly modified from natural pathways to achieve higher efficiency and yield. researchgate.net While research on novel synthetic pathways specifically for this compound is ongoing, the principles involve combining enzymes and reactions from different sources to create optimized cascades. For instance, artificial metabolic pathways have been constructed for the production of other compounds, demonstrating the potential for designing novel routes for amino acid synthesis. biooekonomie.de The aim is to create simplified and highly efficient cascades compared to natural pathways. biooekonomie.de

Sustainable Production Methods (e.g., CO2 and Green Hydrogen as Raw Materials)

Utilizing sustainable raw materials like CO2 and green hydrogen for this compound production is an important area of research aimed at reducing the reliance on fossil fuels and minimizing the environmental footprint. biooekonomie.deenergia.gob.cl Green hydrogen is produced from renewable sources without emitting greenhouse gases, typically through the electrolysis of water using renewable power. energia.gob.cleura-ag.com CO2 can be captured from the atmosphere or industrial waste gases. biooekonomie.de A cell-free bioprocess has been developed that produces this compound from CO2 and hydrogen, effectively mimicking artificial photosynthesis. biooekonomie.debiooekonomie.de This process converts CO2 and green hydrogen into green methanol, which is then enzymatically converted to this compound. biooekonomie.de This approach requires significantly less land compared to traditional plant cultivation for alanine production, contributing to a lower ecological footprint. biooekonomie.de Another sustainable approach involves the visible-light driven production of this compound from pyruvate and ammonium (B1175870) ions using a photo/biocatalytic system. rsc.org This system utilizes renewable energy and biobased materials, achieving high conversion yields. rsc.org

Advanced Research Methodologies in L Alanine Studies

Spectroscopic Techniques

Spectroscopic methods provide valuable insights into the structure, dynamics, and environment of L-alanine, as well as its involvement in metabolic processes.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolic Tracing

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for tracing metabolic pathways and measuring metabolic fluxes, utilizing stable isotope-labeled precursors such as 13C-labeled this compound. NMR allows for the detection of metabolites through various atomic nuclei, including 1H, 13C, 31P, or 15N. nih.gov A significant advantage of NMR is that it typically does not require harsh sample treatment, which is beneficial for analyzing fragile or ionization-sensitive metabolites. nih.gov

13C NMR has been successfully used to investigate the metabolic fate of this compound in different cell types, such as astrocytes, neurons, and cocultures. Studies using [3-13C]alanine have shown its uptake by these cells and subsequent transamination primarily to [3-13C]pyruvate. nih.gov The metabolic pathways of the 13C-label diverge in astrocytes and neurons; lactate (B86563) is predominantly synthesized in astrocytes, while labeled neurotransmitter amino acids like glutamate (B1630785) and gamma-aminobutyric acid (GABA) are formed in neurons and cocultures. nih.gov Analysis of the multiplet pattern of glutamate isotopomers by NMR can indicate carbon scrambling through the tricarboxylic acid (TCA) cycle and the utilization of alanine (B10760859) as an energy substrate in neurons. nih.gov Furthermore, NMR studies have provided evidence for metabolic interactions between astrocytes and neurons, suggesting a lactate-alanine shuttle that facilitates nitrogen exchange within the glutamatergic neurotransmitter cycle in the mammalian brain. nih.gov

NMR-based metabolomics, while generally less sensitive than mass spectrometry, is considered a gold standard for the identification of unknown compounds, with two-dimensional (2D) NMR experiments increasingly used for both identification and improved metabolite quantitation. nih.gov

Mass Spectrometry (MS) for this compound Detection and Quantification

Mass spectrometry (MS), often coupled with chromatographic techniques, is widely used for the detection and quantification of this compound due to its high sensitivity and specificity. The majority of analytical techniques for quantifying amino acids, including this compound and its isomers, utilize liquid or gas chromatography coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) detectors. researchgate.net

For the analysis of amino acids like this compound, pre-column derivatization techniques are commonly employed to enhance molecular mass for reversed-phase separation and improve ionization efficiency. mdpi.com Common derivatization reagents include 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), 9-fluorenylmethyl chloroformate (FMOC), and ethyl- or propyl-chloroformate (ECF/PCF). mdpi.com

LC-MS/MS methods have been developed for the rapid, robust, and sensitive quantitation of amino acids, including this compound, often without the need for prior derivatization. sciex.com These methods can achieve low limits of detection. For instance, one LC-MS/MS method reported a limit of detection for this compound at 200 nM. chromatographyonline.com Another study using LC/MS detection with an external standard method for alanine quantification reported a lowest detectable limit of less than 1.1 μg/mL. google.com

MS is also crucial in enantiomer-specific analysis when coupled with chiral separation techniques. This allows for the differentiation and quantification of this compound from its enantiomer, D-alanine.

Chemiluminescence Detection in this compound Analysis

Chemiluminescence detection has been explored for the analysis of substances in the presence of this compound. While not a direct method for this compound quantification itself in the provided search results, it has been used in automatic flow analysis procedures for the determination of bromide in this compound amino acid. psu.eduscielo.brresearchgate.net This procedure is based on the oxidation of bromide by chloramine-T, followed by the reaction of the formed bromine with luminol (B1675438), which causes light emission detected by a luminometer. psu.eduscielo.br

Interestingly, this compound can affect the signal response for bromide in such methods. Assays have shown that when bromide standard solutions were prepared in an this compound medium, no signal was detected, suggesting that bromine was consumed by reacting with this compound, the major component of the medium. psu.eduscielo.br To overcome this interference, a resin column packed with anionic resin has been employed to retain bromide ions in the presence of this compound. psu.eduscielo.br

An enzymatic flow-injection procedure with chemiluminescence detection has also been described for the on-site determination of this compound in synthesis processes. This method is based on the oxidation of this compound by L-amino acid oxidase, followed by the detection of the produced H2O2 through a chemiluminescence reaction with luminol. researchgate.net This procedure allowed for this compound determination in the range of 0.5 to 25.0 mmol L-1, with a detection limit of 0.08 mmol L-1 and a variation coefficient lower than 4%. researchgate.net

Chromatographic Methods for this compound Analysis

Chromatographic techniques are essential for separating this compound from other compounds in complex mixtures and for resolving its enantiomers.

Gas Chromatography (GC) with Chiral Stationary Phases

Gas chromatography (GC) is a widely used technique for the separation of amino acid enantiomers, including this compound and D-alanine. Enantiomer separation using chiral stationary phases (CSPs) is a typical GC procedure. jamstec.go.jp Chiral polysiloxane (Chirasil-type) stationary phase columns with a valine diamide (B1670390) selector, such as Chirasil-Val, have been developed for stable isotope studies of D- and L-amino acids using GC techniques. jamstec.go.jpacs.org

Alternatively, diastereomer separation can be performed without a chiral stationary phase by chemically derivatizing the amino acids with optically active reagents. jamstec.go.jp Novel derivatization methods using optically active (R)-(-)-2-butanol or (S)-(+)-2-butanol with pivaloyl chloride produce N-pivaloyl-(R, S)-2-butyl esters of amino acid diastereomers, allowing for chromatographic chiral separation on achiral columns at high temperatures. jamstec.go.jpacs.org

GC with chiral stationary phases has been used for the separation of enantiomers of various amino acid analogues. nih.gov Studies have examined the behavior of different diamide chiral stationary phases for the separation of N-trifluoroacetyl-D,L-amino acids, including alanine derivatives. yakhak.org Separation factors and thermodynamic properties of interaction have been investigated to optimize enantiomeric separation. yakhak.org Temperature can influence the separation, and temperature-dependent studies are necessary to optimize enantioselective GC. acs.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Enantiomer-Specific Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for enantiomer-specific analysis of amino acids like this compound. It offers high sensitivity and the ability to differentiate between enantiomers. chromatographyonline.com Chiral separation in LC-MS/MS can be achieved either by using a chiral stationary phase or by derivatizing the analytes with a chiral agent to form diastereomers, which are then separated on an achiral stationary phase. chromatographyonline.com

Several chiral derivatizing reagents have been developed for this purpose. Marfey's reagent (Nα-(5-Fluoro-2,4-dinitrophenyl)-L-alaninamide, L-FDAA) is a well-known reagent that enables the indirect chiral resolution of amino acid enantiomers and is compatible with LC/MS analysis. nih.gov An advanced Marfey's reagent, Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA), has shown higher sensitivity and separation for derivatized chiral amino acids compared to L-FDAA. nih.gov Derivatization with L-FDLA combined with LC-MS/MS using a conventional reversed-phase column has been used to simultaneously quantify L- and D-amino acids in biological samples. nih.gov

Another approach involves derivatization with reagents like (+)-1-(9-fluorenyl)-ethyl chloroformate (FLEC) or N-(4-nitrophenoxycarbonyl)-L-phenylalanine 2-methoxyethyl ester ((S)-NIFE) followed by LC-MS/MS to determine the enantiomeric composition of amino acids in complex samples. rsc.orgnih.gov These methods allow for the separation and detection of both L- and D-enantiomers. rsc.orgnih.gov

LC-MS/MS methods employing chiral stationary phases, such as CROWNPAK CR-I(+) and CR-I(-) columns, enable the separate analysis of D- and L-forms of amino acids. shimadzu.com These methods can achieve high-sensitivity analysis in a relatively short time without the need for derivatization. shimadzu.com

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound5950

Detailed Research Findings: this compound Quantification by Enzymatic Flow-Injection and Chemiluminescence Detection

An enzymatic flow-injection procedure utilizing chemiluminescence detection was developed for the on-site determination of this compound in synthesis processes. researchgate.net The method relies on the oxidation of this compound catalyzed by L-amino acid oxidase, producing hydrogen peroxide (H2O2). researchgate.net The H2O2 then reacts with luminol in a chemiluminescent reaction, and the emitted light is detected. researchgate.net

To address the highly alkaline conditions of the synthesis medium, a zone sampling strategy was implemented for automatic sample dilution and pH adjustment. researchgate.net The procedure demonstrated a linear response for this compound concentrations and achieved a detection limit of 0.08 mmol L-1 and a variation coefficient below 4% (n=10). researchgate.net The sampling throughput was 44 determinations per hour, with low reagent consumption. researchgate.net

Performance Characteristics of Enzymatic Flow-Injection with Chemiluminescence Detection for this compound

ParameterValue
Detection Range0.5 to 25.0 mmol L-1
Limit of Detection0.08 mmol L-1
Variation Coefficient< 4% (n=10)
Sampling Throughput44 determinations/hour

Detailed Research Findings: LC-MS/MS for Free Amino Acid Quantification

A rapid and sensitive LC-MS/MS method was developed for the quantitative measurement of 17 free amino acids, including this compound, without prior derivatization. sciex.com The method was developed and validated using standard samples and applied to the analysis of cell supernatant from purified peripheral blood mononuclear cells (PBMCs). sciex.com

The method utilized a MicroLC system with a reversed-phase column and a QTRAP® 6500+ LC-MS/MS system for detection. sciex.com Multiple Reaction Monitoring (MRM) transitions were optimized for each amino acid. sciex.com The method demonstrated linearity over four orders of magnitude dynamic range. sciex.com

The limits of detection (LODs) were calculated for the 17 amino acids. For this compound, the optimized MRM transitions were Q1 (m/z) 90.1 and Q3 (m/z) 44, with specific declustering potential (DP), entrance potential (EP), collision energy (CE), and collision cell exit potential (CXP) values. sciex.com

Optimized MRM Transitions and LOD for this compound by LC-MS/MS

Amino AcidQ1 (m/z)Q3 (m/z)DP (V)EP (V)CE (V)CXP (V)LOD (nM)
This compound90.14464.5176200 chromatographyonline.com

Note: The LOD value for this compound is cited from a separate study using a different LC-MS/MS method but provides context for typical detection limits achievable for this compound using this technique. chromatographyonline.com

Detailed Research Findings: GC with Chiral Stationary Phases for Enantiomer Separation

Gas chromatography with chiral stationary phases (CSPs) is a well-established technique for separating amino acid enantiomers. Chirasil-Val, a chiral polysiloxane phase with a valine diamide selector, is a common example used for stable isotope studies of D- and L-amino acids. jamstec.go.jpacs.org

Studies investigating different diamide CSPs have examined their effectiveness in separating N-trifluoroacetyl-D,L-amino acid isopropyl esters. yakhak.org The separation factors (alpha) and thermodynamic properties of interaction were evaluated. yakhak.org For alanine and aspartic acid, the differential Gibb's free energy (delta delta G) of enantiomers was in the range of -40 to -60 cal/mol on these phases. yakhak.org

Temperature plays a significant role in enantiomeric separation by GC. Studies on Chirasil-l-Val-C11, a diamide-type CSP, have shown temperature-induced inversion of the elution order of enantiomers due to enthalpy-entropy compensation at the isoenantioselective temperature (Tiso). acs.org For N-ethoxycarbonyl propylamide (ECPA) derivatives of amino acids, Tiso values were in the range of 110 to 130 °C, depending on the amino acid. acs.org For N(O)-trifluoroacetyl ethyl ester (TFA-Et) derivatives, the Tiso values were approximately 80°C higher. acs.org These findings highlight the importance of temperature optimization in enantioselective GC.

Omics Technologies in this compound Research

Omics technologies, including metabolomics, transcriptomics, and proteomics, offer powerful tools for the global analysis of biological molecules, providing a system-wide perspective on the impact and involvement of this compound.

Metabolomics for Profiling this compound and Related Metabolites

Metabolomics, the large-scale study of small molecules (metabolites) within cells, biofluids, or tissues, is extensively used to profile this compound and its related metabolites. This approach helps to understand this compound's metabolic pathways, its inter conversions with other molecules, and how its levels change under different physiological or experimental conditions.

Stable isotope-mass spectrometry (MS)-based metabolomic profiling is a powerful technique for tracking changes in specific metabolite pool sizes and metabolic flux. For instance, doubly labeled 13C α-carbon-2H this compound has been used in metabolomic studies to track the activity of enzymes like alanine racemase and D-alanine:D-alanine ligase in Mycobacterium tuberculosis. acs.orgnih.gov These studies revealed that D-alanine:D-alanine ligase was more strongly inhibited than alanine racemase by D-cycloserine at equivalent concentrations. acs.orgnih.gov

Metabolomics has also been applied to investigate the effects of this compound in the context of infectious diseases. Integrated proteomic and metabolomics analyses have indicated a strong correlation between this compound metabolism and phagocytosis, suggesting that this compound may enhance the survival of mice infected with multidrug-resistant bacterial pathogens. nih.govembopress.org These studies showed that exogenous this compound promoted the phagocytosis of various multidrug-resistant bacteria by macrophages and that this mechanism involves the upregulation of TLR4 expression and enhanced TLR4 signaling. embopress.org

Furthermore, metabolomic analysis has been used to study changes in amino acid metabolism in response to various stimuli or conditions. For example, in a study examining the hepatotoxicity of asarum, metabolomics revealed markedly increased levels of this compound and L-aspartic acid in rat liver samples following asarum administration, suggesting abnormalities in amino acid metabolism. spandidos-publications.com

Metabolomics can identify key metabolites and pathways affected by this compound. For example, in Saccharomyces cerevisiae grown under this compound limitation, metabolomic analysis, combined with transcriptomics, suggested increased anabolic activity focused around pyruvate (B1213749), acetyl coenzyme A, glyoxylate, and α-ketoglutarate. asm.org

Transcriptomics and Proteomics in Response to this compound Exposure

Transcriptomics and proteomics provide insights into the molecular mechanisms underlying cellular responses to this compound by analyzing gene expression (mRNA levels) and protein abundance, respectively.

Transcriptomic analysis can identify genes whose expression is altered in the presence of this compound. For instance, in Saccharomyces cerevisiae, growth under this compound limitation significantly altered the levels of approximately 1,400 transcripts compared to growth on ammonium (B1175870). asm.org This included changes in genes involved in pyruvate, acetyl coenzyme A, glyoxylate, and α-ketoglutarate metabolism. asm.org

Proteomics allows for the identification and quantification of proteins affected by this compound. Integrated proteomic and metabolomics analyses have been used to screen for molecular candidates that improve survival in mice infected with Vibrio parahaemolyticus, indicating that this compound metabolism and phagocytosis are strongly correlated with survival. nih.govembopress.org These studies revealed that exogenous this compound promotes phagocytosis by enhancing TLR4 expression and signaling. embopress.org

Proteomic analysis has also been employed to understand the effects of this compound on antibiotic-resistant bacteria. A proteomic study on Edwardsiella tarda revealed that exogenous alanine altered the expression of outer membrane proteins and suggested a mechanism by which alanine enhances the killing of antibiotic-resistant bacteria by kanamycin, potentially through promoting ROS production. frontiersin.org

Studies on the non-proteinogenic amino acid β-N-methylamino-L-alanine (BMAA), which is structurally related to this compound, have also utilized transcriptomics and proteomics to reveal its regulatory effects on the metabolism and cell development of cyanobacteria. nih.govresearchgate.net These studies showed that exogenous BMAA influences primary metabolic processes like nitrogen fixation and carbon fixation. nih.gov

Integrated Multi-Omics Approaches

Integrated multi-omics approaches combine data from multiple omics technologies, such as metabolomics, transcriptomics, and proteomics, to provide a more comprehensive and systems-level understanding of biological processes influenced by this compound. This integration helps to connect changes at the genetic and protein levels with alterations in metabolic profiles.

Integrated proteomic and metabolomics analyses have been successfully used to investigate the mechanisms by which this compound promotes phagocytosis of multidrug-resistant bacterial pathogens. nih.govembopress.org This combined approach allowed researchers to correlate changes in protein expression (e.g., TLR4) with metabolic alterations and functional outcomes (increased phagocytosis). embopress.org

Multi-omics analysis has also been applied in other biological contexts where this compound is involved. For example, integrated metabolomics and transcriptomics analyses have been used to identify key amino acid metabolic mechanisms in Lacticaseibacillus paracasei. mdpi.com These studies revealed that pathways like glycolysis/gluconeogenesis and the metabolism of alanine, aspartate, and glutamate were primarily involved in the differential growth of the bacterium under specific amino acid deficiencies. mdpi.com

Furthermore, integrated multi-omics approaches have been used to study complex diseases, where this compound metabolism may play a role. For instance, an integrated multi-omics analysis of Huntington disease identified deregulated metabolic pathways, including those involving L-glutamine, this compound, and gamma aminobutyric acid metabolites. biologists.com Similarly, integrated multi-omic studies comparing obesity with and without metabolic complications have identified enrichment in pathways related to alanine, aspartate, and glutamate metabolism. nih.gov

These integrated approaches provide a more holistic view by linking molecular changes across different biological layers, offering deeper insights into the roles and effects of this compound in various biological systems.

Cell Culture Models and in vitro Assays

Cell culture models and in vitro assays are indispensable tools in this compound research, allowing for controlled experiments to investigate its effects on specific cell types and biological processes.

Use of Clonal Pancreatic Beta-Cell Lines (e.g., BRIN-BD11)

Clonal pancreatic beta-cell lines, such as BRIN-BD11 cells, are widely used to study the effects of this compound on insulin (B600854) secretion and beta-cell function. These cell lines provide a stable and reproducible system for investigating the mechanisms by which amino acids stimulate insulin release.

BRIN-BD11 cells were established by electrofusion of RINm5F cells with rat pancreatic islet cells and exhibit glucose-responsive insulin secretion, mimicking some key characteristics of normal beta-cells. nih.gov Studies using BRIN-BD11 cells have demonstrated that this compound can evoke a secretory response. For example, 10 mmol/l this compound evoked a twofold insulin secretory response in BRIN-BD11 cells, which was potentiated by increasing the Ca2+ concentration. nih.gov Forskolin and phorbol (B1677699) 12-myristate 13-acetate also increased insulin secretion in the presence of this compound in these cells. nih.gov

Research with BRIN-BD11 cells has shown that this compound is a strong stimulus to insulin secretion, particularly in the presence of glucose. diabetesjournals.org Using 13C nuclear magnetic resonance (NMR), substantial oxidative metabolism of this compound by BRIN-BD11 cells has been demonstrated, with time-dependent increases in the production of cellular glutamate and aspartate. diabetesjournals.orgdiabetesjournals.org The stimulatory effects of this compound on insulin secretion were attenuated by inhibiting oxidative phosphorylation in these cells. diabetesjournals.org

Furthermore, studies have shown that this compound consumption is high in BRIN-BD11 cells. diabetesjournals.org Addition of 10 mmol/l this compound to a stimulus of 16.7 mmol/l glucose increased the utilization rate of glucose by approximately 2.4-fold in BRIN-BD11 cells, indicating that this compound can enhance glucose metabolism in these cells. diabetesjournals.org This enhanced metabolism may contribute to the stimulatory effects of this compound on insulin secretion. diabetesjournals.org

Tissue Culture Applications

Beyond specific cell lines like BRIN-BD11, tissue culture in general plays a vital role in this compound research, providing controlled environments to study its effects on various cell types and tissues.

Tissue culture applications of this compound extend to studying its potential therapeutic effects. For example, an in vitro cell culture-based kidney stone dissolution model using HEK293-T cells has been established to investigate the anti-urolithiatic potential of this compound. nih.gov This model helped validate the efficacy of this compound in dissolving kidney stones in vitro. nih.gov

This compound is also used in plant tissue culture media as a supplement. phytotechlab.com Feeding this compound as a precursor to plant cell cultures has been reported to enhance the production of secondary metabolites, such as plumbagin (B1678898) in Plumbago indica root cultures. researchgate.net Adding this compound to the culture medium significantly increased plumbagin production, highlighting its role in stimulating biosynthetic pathways in plant tissue culture. researchgate.net

Cell Culture-Based Models for Therapeutic Potential Assessment

Cell culture-based models are increasingly utilized to investigate the potential therapeutic effects of this compound in a controlled in vitro environment. These models allow for the assessment of this compound's impact on various cellular processes and its potential in treating specific conditions.

One notable application of cell culture models involves evaluating this compound's anti-urolithiatic potential. An in vitro kidney stone dissolution model utilizing HEK293-T cells has been established to experimentally validate the efficacy of this compound in treating urolithiasis (kidney stones). This model assesses the ability of this compound to inhibit nucleation and aggregation, and promote oxalate (B1200264) depletion, key phases in kidney stone formation nih.govresearchgate.net. Research using this model has suggested this compound's potential as an anti-urolithiatic agent nih.govresearchgate.net.

Furthermore, cell culture assays have been employed to explore the anti-proliferative and anti-bacterial properties of this compound. Studies have shown that this compound can inhibit the growth and in vitro proliferation of various human pathogens, including Enterococcus faecalis, Escherichia coli, Klebsiella pneumonia, Staphylococcus aureus, Streptococcus mutans, and Vibrio cholerae, in a concentration-dependent manner nih.govresearchgate.net. Additionally, investigations have revealed significant anti-proliferative potential against human lung adenocarcinoma (A549) and mammary gland adenocarcinoma (MCF-7) cells in cell culture researchgate.net.

Cell culture models are also valuable for studying the metabolic effects of this compound, such as its influence on oxalate synthesis. In cell culture experiments, increasing this compound concentrations have been shown to decrease oxalate synthesis and enhance the viability of cells expressing glycolate (B3277807) oxidase (GO) and alanine:glyoxylate aminotransferase (AGT) when incubated with glycolate. This suggests that increased this compound availability can improve the metabolic efficiency of AGT, an enzyme crucial for limiting oxalate production, particularly relevant in conditions like Primary Hyperoxaluria Type 1 nih.gov.

Genetic Manipulation and Metabolic Engineering Techniques

Genetic manipulation and metabolic engineering are powerful approaches used to modify microorganisms for enhanced this compound production and to understand its metabolic pathways. These techniques involve altering genes and regulatory processes to redirect carbon flux and improve the efficiency of this compound biosynthesis. Metabolic engineering aims to develop more efficient, robust, and industrially competitive microbial strains for various applications mdpi.comresearchgate.net.

Gene Knock-outs and Gene Cassette Expression

Gene knock-outs and the expression of gene cassettes are fundamental techniques in metabolic engineering for this compound production. Knocking out specific genes can eliminate competing metabolic pathways that divert carbon away from this compound synthesis, while expressing heterologous or overexpressing native genes can enhance the activity of enzymes involved in this compound biosynthesis and transport.

For instance, in Escherichia coli, deleting genes involved in competing pathways, such as those encoding pyruvate-formate lyase, phosphoenolpyruvate (B93156) synthase, pyruvate oxidase, lactate dehydrogenase (ldhA), and components of the pyruvate dehydrogenase complex (like aceF), has been shown to increase this compound production by directing more carbon towards this compound mdpi.comnih.govscispace.comoup.com. Similarly, in Corynebacterium glutamicum, inactivating genes associated with organic acid production and overexpressing the Lysinibacillus sphaericusalaD gene (encoding this compound dehydrogenase) has been used to redirect carbon flux towards alanine nih.govscispace.com.

The expression of synthetic gene cassettes, such as a synthetic alaD gene cassette from Pediococcus acidilactici BD16, has been employed to construct novel this compound production pathways in microorganisms. This approach, combined with techniques like fed-batch fermentation, has resulted in significant this compound titers mdpi.comresearchgate.net. Overexpression of genes like Bacillus subtilisalaD (alanine dehydrogenase) and Escherichia colialaE (alanine export protein) in engineered strains has further enhanced this compound production and yield researchgate.net.

Gene knock-out strategies are also used to prevent the conversion of this compound to its D-stereoisomer. Deletion of the alanine racemase gene (alr or dadX) is a common approach to ensure the stereospecific production of this compound nih.govscispace.comnrfhh.comoup.com.

Stress-Induced Mutagenesis for Strain Improvement

Stress-induced mutagenesis is a phenomenon where environmental stress increases the rate of mutation in a microbial population, potentially leading to the emergence of variants with improved traits, such as enhanced this compound production or the ability to overcome auxotrophies.

Studies in Escherichia coli have demonstrated that this compound starvation can induce mutagenesis, leading to the emergence of this compound prototrophic suppressor mutants. These mutants, capable of synthesizing this compound, appear more frequently under this compound deficient conditions than through spontaneous mutation dntb.gov.uamdpi.com. This process is thought to involve the perception of stress, activation of a signaling cascade, involvement of nucleic acid metabolic processes leading to mutations, and ultimately, increased intracellular pyruvate levels that support this compound biosynthesis mdpi.com. While the exact mechanisms are still being elucidated, this phenomenon highlights the potential of using specific stress conditions to drive the evolution of strains with desired metabolic capabilities for this compound production.

Stress-induced mutagenesis, often combined with selection strategies, can be a powerful tool for rapidly screening for strains with superior phenotypes under challenging conditions, contributing to strain improvement in metabolic engineering frontiersin.org.

Enzyme Scaffolding for Enhanced Biocatalysis

Enzyme scaffolding is an advanced technique used to enhance the efficiency of multi-enzymatic cascades involved in this compound synthesis. This approach involves spatially organizing enzymes on synthetic protein scaffolds, controlling their proximity and stoichiometry to improve catalytic efficiency and product yield.

Research has demonstrated the potential of enzyme scaffolding in this compound synthesis. For example, scaffolding systems utilizing formate (B1220265) dehydrogenase (FDH) and this compound dehydrogenase (AlaDH) have shown enhanced specific productivity compared to free enzymes researchgate.netnih.govnih.gov. Engineered scaffolding bricks (SCABs) based on the consensus tetratricopeptide repeat (CTPR) domain have been developed to organize multi-enzyme systems for this compound synthesis, with different assembly methods (covalent stapling and metal-driven assembly) showing improved performance researchgate.netnih.govnih.gov. Studies have reported up to a 3.6-fold increase in specific productivity with scaffolded enzymes compared to their free counterparts in this compound synthesis, likely due to improved NADH cofactor regeneration and higher-order supramolecular assembly researchgate.netnih.govnih.gov. This indicates that protein engineering and the strategic spatial organization of enzymes through scaffolding hold significant promise for optimizing biocatalytic processes for this compound production.

Data Table: Examples of Metabolic Engineering Strategies for this compound Production

OrganismModified PropertiesFermentation ConditionsTime (h)Alanine Titer (g/L)Yield (g/g glucose)Optical Purity (% this compound)Source
A. oxydans DAN75Inactivation of alanine racemaseNot specifiedNot specified75.6Not specified97 scispace.comoup.com
E. coli AL887Deletion of aceF and ldhATwo-stage batch fermentationNot specified320.63Not specified scispace.comoup.com
E. coliDeletion of multiple genes (pyruvate-formate lyase, PEP synthase, pyruvate oxidase, lactate dehydrogenase, PDHc) + overexpression of B. sphaericusalaDTwo-phase fed-batchNot specified88Approaching theoretical maximumNot specified scispace.comoup.com
C. glutamicumInactivation of organic acid production genes + overexpression of L. sphaericusalaDNot specifiedNot specified25Not specifiedNot specified nih.govscispace.com
C. glutamicumAbove modifications + overproduction of glyceraldehyde 3-phosphate dehydrogenaseNot specifiedNot specified29Not specifiedNot specified nih.gov
C. glutamicumAbove modifications + deletion of alrOxygen deprivation, 30 mM pyruvate32980.83>99.5 nih.gov
E. coliThermoregulated genetic switch for G. stearothermophilusalaD expressionAerobic growth (33°C), thermoinduction (42°C), oxygen-limited phase (42°C)42120.80.88Not specified nih.govresearchgate.net
P. acidilactici BD16 (alaD+)Heterologous expression of synthetic alaD gene cassetteFed-batch fermentation42229.12Not specified97 mdpi.comresearchgate.net
E. coli ΔfasB, ΔfasBRKnockout of fasB + combinatorial expression of B. subtilisalaD and E. colialaENot specifiedNot specified55.21, 54.95Not specifiedNot specified researchgate.net

Emerging Research Areas and Future Directions in L Alanine Studies

L-Alanine in Therapeutic Development

This compound is being investigated for its potential therapeutic properties, ranging from metabolic disorder management to combating infectious diseases and preventing kidney stone formation. researchgate.netnih.gov Research highlights its multifaceted interactions within biological systems, suggesting a broader role in health and disease than previously understood. researchgate.netnih.gov

Antidiabetic Potential of this compound

Studies have explored the antidiabetic potential of this compound, particularly in the context of improving blood glucose levels and related biochemical parameters. Research in alloxan-induced diabetic rats showed that this compound supplementation led to a significant decrease in weight and blood glucose. scielo.brnih.gov this compound also demonstrated the ability to restore tissue antioxidants and improve kidney and liver functions by enhancing important parameters. scielo.brnih.gov Histopathological studies in these models indicated the potential of this compound in the regeneration of the islets of Langerhans. scielo.brnih.gov These findings suggest that this compound may have an alleviating effect on alloxan-induced diabetes and could potentially serve as a nutraceutical for diabetes management. nih.govnih.govresearchgate.net

Data on this compound's effect on blood glucose and weight in alloxan-induced diabetic rats:

ParameterControl GroupThis compound Treated Group (300 mg/kg)
Blood GlucoseIncreasedDecreased significantly
WeightDecreasedIncreased significantly

Based on findings in alloxan-induced diabetic rats. scielo.brnih.gov

Antimicrobial and Anti-Proliferative Properties

This compound has shown promise in exhibiting antimicrobial and anti-proliferative activities. Investigations have revealed that this compound can successfully inhibit the growth and in vitro proliferation of several important human pathogens in a concentration-dependent manner, including Enterococcus faecalis, Escherichia coli, Klebsiella pneumonia, Staphylococcus aureus, Streptococcus mutans, and Vibrio cholerae. researchgate.netnih.gov Furthermore, research has indicated its significant anti-proliferative potential against human lung adenocarcinoma (A549) and mammary gland adenocarcinoma (MCF-7) cells. researchgate.netnih.gov

Table demonstrating this compound's anti-proliferative potential:

Cell LineIC₅₀ (μM)
Human lung adenocarcinoma (A549)7.32
Mammary gland adenocarcinoma (MCF-7)8.81

IC₅₀ values represent the concentration of this compound required to inhibit cell proliferation by 50%. researchgate.netnih.gov

Anti-Urolithiatic Potential

The anti-urolithiatic potential of this compound has also been investigated, showing promising results in the context of kidney stone prevention and dissolution. The anti-urolithiatic potential of this compound was observed to be augmented over three distinct phases: nucleation inhibition, aggregation inhibition, and oxalate (B1200264) depletion. researchgate.netnih.gov An in vitro cell culture-based kidney stone dissolution model using HEK293-T cells further supported its anti-urolithiatic potential, suggesting its efficacy in treating urolithiasis. researchgate.netnih.gov

This compound in Dipeptide Nanotubes for Biomedical Applications

Research is exploring the incorporation of this compound into dipeptide nanotubes for various biomedical applications. Studies have reported the synthesis and structural characterization of dipeptides composed of unnatural fluorine-substituted β²,³-diarylamino acid and this compound. unimi.itnih.govacs.org These dipeptides demonstrated the ability to self-assemble into proteolytic stable nanotubes. unimi.itnih.govacs.org These nanotubular architectures were capable of entering cells and localizing in the cytoplasmic/perinuclear region, positioning them as interesting candidates for biomedical applications. unimi.itnih.govacs.org

This compound in Industrial Biotechnology Innovations

Industrial biotechnology is increasingly focusing on sustainable and efficient methods for this compound production, with significant advancements in fermentation processes. nih.govresearchgate.netresearchgate.netnih.gov

Commercialization of Fermentative this compound Production

The commercial production of this compound through fermentation has seen significant progress. While traditionally amino acids were produced by chemical synthesis or aerobic fermentation, anaerobic fermentation has emerged as an advantageous alternative due to simpler operation, no need for oxygen supply, and high yields. nih.govscispace.com this compound is notable as the first amino acid to be commercially produced using anaerobic fermentation. nih.govscispace.comnih.gov Companies like DMC Biotechnologies and Conagen have entered into manufacturing agreements for the commercial production of this compound utilizing fermentation technology, highlighting the move towards economically attractive and sustainably produced products. synbiobeta.comnutraceuticalbusinessreview.com This shift towards fermentative production, particularly anaerobic methods, is expected to be widely adopted in industrial processes due to its low-cost, high-efficiency, and environmental benefits. nih.govscispace.com More than 60% of this compound was produced using enzymatic fermentation techniques in 2023, indicating a significant adoption of this method. marketreportsworld.com

Advancements in Bioreactor Design and Scaling Up

Significant progress is being made in optimizing bioreactor design and scaling up processes for the efficient production of this compound, particularly through microbial fermentation. Industrial production has traditionally relied on enzymatic processes using petroleum-based L-aspartic acid as a substrate. However, microbial fermentation using renewable biomass is gaining traction as an alternative route. nih.govoup.com While many microorganisms naturally produce this compound, native strains often exhibit low yields and productivities. nih.govoup.com

Metabolic engineering of microorganisms, such as Escherichia coli, has shown promise in enhancing this compound production. Engineered E. coli strains capable of anaerobic fermentation have demonstrated high this compound yields and were the first to achieve commercialization. nih.govoup.com Research focuses on introducing heterogeneous alanine (B10760859) dehydrogenase (AlaDH) into E. coli strains to improve production, as wild E. coli lacks endogenous AlaDH. nih.gov Studies have characterized AlaDH from various microorganisms, including Bacillus subtilis, Bacillus cereus, Mycobacterium smegmatis, and Geobacillus stearothermophilus, evaluating their enzymatic properties and application potential in this compound production. nih.gov

Scaling up these bioprocesses involves careful consideration of bioreactor design parameters such as shear stress, power input, oxygen supply, and medium volumes to ensure consistent performance across different scales. contractpharma.com Advances in single-use bioreactors are allowing for larger working volumes, with commercially available systems reaching 5,000 L and even 6,000 L. contractpharma.com However, scaling to volumes exceeding these limits may necessitate "scaling out" by increasing the number of bioreactors. contractpharma.com Maintaining constant parameters like the volumetric O2 mass transfer coefficient (kLa) is crucial for successful scale-up from benchtop to pilot and industrial scales, ensuring comparable cell growth, viability, and substrate uptake rates. frontiersin.org

Research is also exploring the use of this compound and other amino acids to enhance the production of other valuable compounds in bioreactors, such as prodigiosin. mdpi.com

Environmental and Ecological Significance of this compound and its Analogues

This compound and its analogues play roles in environmental and ecological processes, including nutrient cycling and potential neurotoxin transfer within ecosystems. This compound's production and use can lead to its release into the environment through waste streams. nih.gov As an amino acid produced by living organisms, it is involved in biochemical cycles that affect soil health and nutrient availability. nih.govsolubilityofthings.com

Non-proteinogenic amino acid analogues, such as β-N-methylamino-L-alanine (BMAA), are of particular environmental significance due to their neurotoxic properties and widespread occurrence. wikipedia.orgmdpi.commdpi.comnih.gov BMAA is produced by cyanobacteria and has been found in various environments, including freshwater, saltwater, and terrestrial ecosystems. wikipedia.orgmdpi.comresearchgate.net

Isotopic Analysis for Tracing this compound Origins

Stable isotope analysis, particularly of carbon and nitrogen, is a valuable tool for tracing the origins and transformations of amino acids like this compound in environmental samples. Compound-specific nitrogen isotope analysis of D-alanine and this compound has revealed isotopic differences between the enantiomers, suggesting that enzymatic reactions, including alanine racemase activity, can influence nitrogen isotopic composition. acs.org This method facilitates compound-specific nitrogen isotope studies of amino acid stereoisomers and can be applied to microbial peptidoglycan research. acs.org

Carbon stable isotope ratios (δ¹³C) and C/N ratios are used as proxies for tracing the source of organic matter in marine environments, helping to distinguish between phytoplankton-derived and terrestrial organic carbon. mdpi.com Isotopic analysis of amino acids in samples like lunar regolith has also been used to investigate potential extraterrestrial origins versus terrestrial contamination, although measured isotopic values for this compound in some lunar samples suggest a likely terrestrial origin. nasa.gov

Stable isotope-labeled precursor tracing in plants, such as tea plants, has provided insights into this compound's metabolic pathways, demonstrating that this compound is converted to L-theanine via L-glutamate rather than directly to ethylamine. nih.govacs.org

Role of BMAA in Ecosystems and Human Exposure

BMAA, a neurotoxic non-protein amino acid produced by cyanobacteria, is a significant environmental concern due to its potential link to neurodegenerative diseases. wikipedia.orgmdpi.commdpi.comnih.govresearchgate.netnih.govnih.govmdpi.com BMAA can enter food webs, accumulating in aquatic organisms and potentially leading to human exposure through consumption of contaminated water or food sources like fish, shellfish, and even terrestrial animals that consume contaminated plants or water. mdpi.comnih.govmdpi.comdiva-portal.org

Studies have detected BMAA in diverse taxa of cyanobacteria from various geographical regions and environments globally. pnas.org BMAA can be transferred from aquatic to terrestrial ecosystems through irrigation, accumulating in plant tissues and subsequently in animals and humans. mdpi.com The presence of BMAA in the brain tissues of individuals with neurodegenerative diseases supports the hypothesis of its involvement, although analytical challenges in BMAA detection have led to some inconsistencies in research findings. mdpi.comresearchgate.netnih.govnih.govresearchgate.net

BMAA can influence cellular processes in cyanobacteria, affecting nitrogen fixation, photosynthesis, and carbon fixation. mdpi.comnih.gov It is hypothesized that BMAA may act as an allelopathic tool used by phytoplankton to control cyanobacterial populations. mdpi.comnih.gov Research continues to investigate the accumulation and distribution of BMAA and its isomers, such as 2,4-diaminobutyric acid (DAB) and N-2(aminoethyl)glycine (AEG), in various organisms and ecosystems to better understand the pathways of human exposure and the associated health risks. diva-portal.orgresearchgate.netmdpi.com

Advanced Understanding of this compound's Regulatory Mechanisms

Research is advancing our understanding of how this compound is regulated at the cellular and molecular levels. Alanine dehydrogenase (AlaDH) plays a key role in microbial carbon and nitrogen metabolism, catalyzing the reversible conversion of this compound to pyruvate (B1213749). nih.govresearchgate.net This inter-conversion is central to metabolism in microorganisms, impacting energy generation and the synthesis of peptidoglycan and other amino acids. researchgate.net

In some bacteria, AlaDH is essential for growth and sporulation and helps regulate the balance of ketoacids and amino acids. nih.govresearchgate.net Metabolic engineering efforts often target AlaDH to enhance this compound production in microorganisms. nih.govnih.gov

Beyond its metabolic roles, this compound can also act as a signaling molecule in some organisms. For instance, in the fungus Aspergillus fumigatus, this compound signaling has been shown to regulate metabolism and is critical for biofilm development and resistance to antifungal treatment. dartmouth.edu This regulatory role appears to be independent of major known regulators of carbon metabolism. dartmouth.edu

Studies on the neurotoxin BMAA, an analogue of this compound, have also provided insights into regulatory mechanisms, particularly in cyanobacteria. BMAA toxicity in cyanobacteria is linked to the tRNA t6A modification system, which is involved in translational control. nih.gov Both BMAA and disruptions in the t6A biosynthesis pathway can affect translational fidelity and ribosome assembly. nih.gov

Novel Applications in Synthetic Pathways and Bioengineering

This compound is increasingly explored for novel applications in synthetic pathways and bioengineering due to its chemical properties and biological relevance. It serves as a building block for the synthesis of more complex molecules, particularly in pharmaceutical chemistry. solubilityofthings.com

One significant application is its use as a raw material for the production of methylglycinediacetic acid (MGDA), a green chelating agent used in cleaning products. nih.gov The reduced cost of this compound, partly due to advancements in fermentation processes, has accelerated the development of MGDA. nih.gov

This compound is also being investigated as a feedstock for the engineering of biodegradable thermoplastics like polyester (B1180765) amides (PEAs). nih.govfrontiersin.org This application aligns with efforts to reduce environmental pollution from traditional plastics. frontiersin.org

In synthetic chemistry, this compound can be a starting material for the synthesis of modified amino acids and other chiral compounds. Research is exploring synthetic pathways to create derivatives like Fmoc-protected S and R-(α-4-bromophenyl)alanine, which are valuable in peptide synthesis and drug discovery. researchgate.net

Bioengineering approaches are leveraging this compound and related enzymes for various purposes. Protein engineering of enzymes like alanine dehydrogenase is being explored to alter cofactor specificity, enabling their use in coupled reactions for the synthesis of novel building blocks for industrial polymers. researchgate.net Cell-free enzymatic synthesis systems are also being developed for this compound production from renewable resources like methanol (B129727). researchgate.net Furthermore, this compound is being incorporated into novel synthetic pathways for the production of compounds like starch and hexose. researchgate.net

The development of efficient biosynthesis methods for D/L-alanine in engineered microorganisms through approaches like the biobrick method offers a simple, feasible, and efficient route for large-scale production of this important amino acid for various industrial applications. frontiersin.org

Q & A

Basic Research Questions

Q. What are the standard methods for quantifying L-alanine in biological samples, and how do they ensure accuracy?

  • Methodology :

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely used due to its high sensitivity (≤10⁻⁹ g precision) and ability to separate complex mixtures. The Multiple Reaction Monitoring (MRM) mode enables simultaneous detection of >1,000 MRM ion pairs, ensuring specificity for this compound .
  • Enzyme-Linked Assays (e.g., this compound aminopeptidase test strips) utilize substrates like this compound-4-nitroanilide, which hydrolyzes to release detectable chromophores (e.g., 4-nitroaniline) in enzyme-positive samples .
  • Calibration : Isotope-labeled internal standards (e.g., ¹³C-L-alanine) minimize matrix effects, while external reference methods validate linearity via standard curves .

Q. How can researchers validate the purity and identity of synthesized this compound crystals?

  • Methodology :

  • X-ray Crystallography confirms spatial arrangement and stereochemistry. For example, discrepancies in reported IR spectra of this compound derivatives (e.g., alaninium nitrate) highlight the need for crystallographic validation to avoid mischaracterization .
  • Thermogravimetric Analysis (TGA) assesses thermal stability, while Optical Rotation measurements ([α]D = +2.42° in H₂O) verify enantiomeric purity .

Q. What experimental controls are critical when studying this compound's role in microbial growth?

  • Methodology :

  • Negative Controls : Use this compound-free media to rule out spontaneous germination (e.g., in Bacillus subtilis spore studies) .
  • Competitive Inhibition Assays : D-cycloserine blocks H⁺-coupled this compound transport in Caco-2 cells, requiring parallel measurements of cellular accumulation and net transport to distinguish passive diffusion from active uptake .

Advanced Research Questions

Q. How can metabolic engineering optimize this compound production in Corynebacterium glutamicum?

  • Methodology :

  • Gene Knockouts : Disrupting fasB redirects metabolic flux from fatty acid synthesis to this compound, increasing yield to 69.9 g/L in 60 h .
  • Heterologous Gene Expression : Co-expressing Bacillus subtilis alaD (alanine dehydrogenase) and E. coli alaE (export protein) enhances synthesis and efflux, achieving ~55 g/L .
  • Fermentation Optimization : Fed-batch glucose supplementation maintains carbon flux while minimizing acetate accumulation .

Q. How should researchers resolve contradictory kinetic data in this compound-dependent enzyme studies?

  • Case Study : The S187F variant of human liver alanine aminotransferase exhibits biphasic kinetics (fast/slow phases) under varying this compound concentrations.

  • Data Analysis : Fit time-dependent absorbance data (e.g., at 413 nm) to a two-exponential model. Plot rate constants (kfast, kslow) against [this compound] to identify substrate inhibition or cooperative binding .
  • Statistical Validation : Use Akaike Information Criterion (AIC) to compare single- vs. multi-phase models, ensuring robustness against overfitting .

Q. What strategies improve reproducibility in this compound transport studies across epithelial models?

  • Methodology :

  • Ion Gradients : Maintain apical pH 6.0 and basolateral pH 7.4 in Ussing chambers to mimic physiological Na⁺/H⁺ gradients .
  • Dose-Response Curves : Test this compound (20–100 mM) with/without D-glucose to quantify synergistic effects on Na⁺ absorption (ΔJNa = 8.0 ± 0.3 µeq/cm²/hr in controls) .
  • Blinding : Omit researcher identifiers during data collection/analysis to reduce bias .

Q. How can multi-omics approaches elucidate this compound's regulatory roles in plant immunity?

  • Methodology :

  • Metabolomics : Pair LC-MS/MS quantification with KEGG pathway analysis to map this compound flux into defense-related metabolites (e.g., pyruvate, ethylene precursors) .
  • Transcriptomics : Correlate this compound levels with expression of pathogenesis-related (PR) genes using RNA-seq. For example, Arabidopsis mutants with altered alanine aminotransferase activity show differential PR1/PR2 expression .

Data Analysis & Reporting Standards

Q. What statistical models are appropriate for analyzing this compound's dose-dependent effects?

  • Methodology :

  • Nonlinear Regression : Fit sigmoidal curves (e.g., Hill equation) to dose-response data for EC₅₀ determination .
  • Error Propagation : Report SEM for triplicate measurements (e.g., blood this compound levels in ketosis studies: mean ± SD, n = 10) .

Q. How should researchers document this compound-related data for public repositories?

  • Guidelines :

  • Raw Data : Submit HPLC-MS/MS files, including retention times and ion chromatograms, with metadata on column type (e.g., C18), mobile phase, and MS parameters .
  • Supporting Information : Annotate datasets with KEGG IDs (e.g., C00041 for this compound) and deposit in platforms like MetaboLights .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Alanine
Reactant of Route 2
L-Alanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.